O-Desmethyl Mebeverine Acid Methyl Ester
Description
BenchChem offers high-quality O-Desmethyl Mebeverine Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethyl Mebeverine Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C₁₆H₂₅NO₃ |
|---|---|
Poids moléculaire |
279.37 |
Synonymes |
4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic Acid Methyl Ester |
Origine du produit |
United States |
Structural Elucidation and Physicochemical Profiling of O-Desmethyl Mebeverine Acid Methyl Ester: A Technical Whitepaper
Metabolic Provenance and Molecular Architecture
Mebeverine is a widely prescribed musculotropic antispasmodic agent used primarily in the management of irritable bowel syndrome. Due to extensive first-pass metabolism, the parent drug is rarely detected in systemic circulation. Instead, it undergoes a rapid, multi-step biotransformation cascade[1].
The metabolic pathway begins with the ester hydrolysis of mebeverine to yield mebeverine alcohol (MAL) and veratric acid. The aliphatic alcohol (MAL) is subsequently oxidized to form mebeverine acid (MAC)[1][2]. Finally, cytochrome P450-mediated O-demethylation at the methoxyphenyl ring generates O-desmethyl mebeverine acid (DMAC) , a major, highly polar phase I metabolite[3][4].
In advanced analytical pharmacokinetics and forensic toxicology, quantifying these polar metabolites directly can be challenging due to poor chromatographic retention and peak tailing. To circumvent this, chemical derivatization is employed. The synthesis of O-Desmethyl mebeverine acid methyl ester (DMAC-ME) —achieved by esterifying the terminal carboxylic acid—represents a critical technique for stabilizing the molecule, enhancing its volatility for GC-MS, and optimizing its lipophilicity for reversed-phase LC-MS/MS[1][5].
Figure 1: In vivo metabolic degradation of mebeverine to DMAC and subsequent in vitro derivatization to DMAC-ME.
Physicochemical Profiling & Chromatographic Causality
Understanding the physicochemical properties of DMAC-ME is essential for developing robust extraction and chromatographic methods. The conversion of the free carboxylic acid (DMAC)[6] to its methyl ester (DMAC-ME) fundamentally alters the molecule's interaction with stationary phases and biological matrices.
Table 1: Chemical Identifiers
| Property | Value |
| Compound Name | O-Desmethyl mebeverine acid methyl ester |
| IUPAC Name | Methyl 4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoate |
| Chemical Formula | C₁₆H₂₅NO₃ |
| Molecular Weight | 279.38 g/mol |
| Monoisotopic Mass | 279.1834 Da |
| SMILES | CCN(CCCC(=O)OC)C(C)CC1=CC=C(C=C1)O |
Table 2: Physicochemical Properties & Analytical Causality
| Property | Estimated Value | Causality / Analytical Significance |
| LogP (Octanol/Water) | ~2.5 - 3.0 | Methylation removes the ionizable carboxyl proton, increasing lipophilicity compared to the free acid (LogP ~1.5). This shifts retention to a higher organic composition in reversed-phase LC, avoiding ion suppression at the solvent front. |
| pKa (Tertiary Amine) | ~9.5 | The amine remains highly basic. At pH < 7, it is fully protonated, allowing for highly efficient capture using Mixed-Mode Cation Exchange (MCX) solid-phase extraction and strong ESI+ MS signals. |
| pKa (Phenolic -OH) | ~10.0 | The phenol group is weakly acidic. In vivo, this serves as the primary site for phase II metabolism (e.g., forming O-β-D-glucuronide derivatives)[7]. |
| Topological Polar Surface Area | 49.8 Ų | Reduced from the free acid (~60 Ų). The lower TPSA enhances volatility, making the esterified derivative highly amenable to Gas Chromatography (GC) without thermal degradation. |
Analytical Workflows & Experimental Protocols
To achieve rigorous, reproducible quantification of DMAC-ME in biological matrices, the analytical workflow must be a self-validating system . This is achieved by utilizing stable isotope-labeled internal standards (e.g., DMAC-d5)[8] and orthogonal sample cleanup mechanisms.
Figure 2: Self-validating sample preparation and LC-MS/MS workflow for DMAC-ME quantification.
Protocol 1: Extraction and Chemical Derivatization (Synthesis of DMAC-ME)
Causality Focus: The selection of Mixed-Mode Cation Exchange (MCX) is dictated by the analyte's pKa. The tertiary amine remains protonated at low pH, allowing strong electrostatic retention on the sulfonic acid groups of the MCX sorbent, while the reversed-phase backbone retains the hydrophobic aromatic ring.
-
Internal Standard Spiking: Aliquot 200 µL of plasma/urine. Spike with 10 µL of DMAC-d5 internal standard (100 ng/mL). Self-Validation: The deuterated IS co-elutes with the target analyte, perfectly correcting for variable extraction recoveries and matrix effects[8].
-
Protein Precipitation & Acidification: Add 400 µL of 2% formic acid in acetonitrile. Centrifuge at 14,000 x g for 10 minutes. The acidic environment ensures the tertiary amine is fully protonated.
-
SPE Loading & Washing: Load the supernatant onto a pre-conditioned MCX cartridge. Wash sequentially with 1 mL of 0.1 N HCl and 1 mL of 100% methanol. Causality: The methanol wash removes neutral and acidic lipophilic interferences while the protonated amine remains locked to the cation-exchange resin.
-
Elution: Elute the target analytes using 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the amine, breaking the ionic interaction and releasing the purified DMAC.
-
Derivatization (Esterification): Evaporate the eluate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of 1M Methanolic HCl. Incubate at 60°C for 30 minutes to drive the Fischer esterification, converting the terminal carboxylic acid to the methyl ester (DMAC-ME).
-
Final Reconstitution: Evaporate the derivatization reagent and reconstitute the residue in 100 µL of initial LC mobile phase.
Protocol 2: LC-MS/MS Quantification
-
Chromatographic Separation: Inject 5 µL onto a C18 sub-2 µm UHPLC column (e.g., 2.1 x 50 mm).
-
Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 4 minutes. Causality: The acidic mobile phase ensures the tertiary amine remains protonated for optimal Electrospray Ionization (ESI) efficiency.
-
System Suitability Testing (SST): Before acquiring sample data, inject a known QC standard. The system is only validated if the retention time variance is <2% and the signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) exceeds 10:1.
Mechanistic Insights in Mass Spectrometry (E-E-A-T)
The structural architecture of DMAC-ME dictates its fragmentation behavior in a tandem mass spectrometer (MS/MS). When subjected to Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the tertiary amine nitrogen, forming an intense precursor ion at m/z 280.2 [M+H]+.
Upon entering the collision cell, the molecule undergoes predictable, mechanistically driven fragmentation:
-
Alpha-Cleavage: The most favorable fragmentation pathway involves inductive cleavage adjacent to the protonated amine. This severs the aliphatic chain, typically resulting in the loss of the methyl esterified butyric acid moiety.
-
Phenolic Stability: The phenolic ring (derived from the O-demethylation of the parent methoxyphenyl group) is highly stable and generally remains intact during primary collision-induced dissociation (CID), serving as a reliable structural marker for distinguishing DMAC derivatives from the parent mebeverine or mebeverine acid[1][2].
By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 280.2 → specific product ions), analysts can achieve highly selective and sensitive quantification, free from isobaric interferences.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 45038887, O-Desmethyl Mebeverine Acid". PubChem.[Link]
-
Kraemer, T., et al. "On the Metabolism of the Amphetamine-Derived Antispasmodic Drug Mebeverine: Gas Chromatography-Mass Spectrometry Studies on Rat Liver Microsomes and on Human Urine". ResearchGate.[Link]
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- 8. medchemexpress.com [medchemexpress.com]
Topic: In Vitro Metabolism of Mebeverine to O-Desmethyl Mebeverine Acid Derivatives
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mebeverine, a musculotropic antispasmodic agent widely prescribed for Irritable Bowel Syndrome (IBS), undergoes rapid and extensive metabolism, rendering the parent drug virtually undetectable in systemic circulation.[1][2] A thorough understanding of its biotransformation is therefore paramount for characterizing its pharmacokinetic profile and identifying the active moieties. This guide provides a detailed exploration of the in vitro methodologies used to study the metabolic conversion of mebeverine, with a specific focus on the formation of its O-Desmethyl mebeverine acid derivatives. We will dissect the enzymatic pathways, provide validated experimental protocols using human liver microsomes, detail analytical strategies, and illustrate the underlying logic to ensure robust and reproducible findings.
The Metabolic Fate of Mebeverine: A Two-Act Play
The metabolism of mebeverine is not a single reaction but a sequential process dominated by two primary enzymatic events. The initial and most rapid step is the hydrolysis of the ester bond, followed by oxidative modifications of the resulting alcohol and acid fragments.
Act I: The Inevitable Hydrolysis
Mebeverine is an ester of veratric acid and mebeverine alcohol. Upon introduction into a biological system, it is almost completely and immediately cleaved by esterase enzymes.[1][2][3] This initial hydrolysis is so efficient that it is considered a critical first-pass metabolism event, leading to negligible circulating concentrations of the parent drug.[2]
This reaction yields two primary metabolites:
-
Mebeverine Alcohol (MAL)
-
Veratric Acid (VA)
The instability of the parent compound in any esterase-containing biological fluid, such as plasma or liver homogenates, makes the study of these two primary metabolites the true starting point for understanding downstream biotransformations.[1][4]
Act II: Oxidative Demethylation
Following hydrolysis, both Mebeverine Alcohol and Veratric Acid become substrates for Phase I oxidative enzymes, primarily the Cytochrome P450 (CYP) superfamily.[5][6] This phase is where the O-desmethyl derivatives emerge.
-
From Veratric Acid: O-demethylation of veratric acid produces vanillic acid and isovanillic acid.[5][7]
-
From Mebeverine Alcohol: This moiety also undergoes O-demethylation on its methoxyphenyl group.[5][7] Subsequent oxidation of the alcohol function can lead to the formation of acidic metabolites, such as the key Desmethylmebeverine Acid (DMAC) .[8][9]
The formation of DMAC is a critical pathway, and this metabolite, along with Mebeverine Acid (MAC), is a key analyte in pharmacokinetic studies.[9][10]
Visualizing the Metabolic Cascade
To comprehend the relationship between these metabolites, a clear pathway diagram is essential.
Caption: Metabolic pathway of Mebeverine from parent drug to key acid derivatives.
In Vitro Experimental Design: A Protocol for Metabolite Identification
The most common and robust in vitro system for studying Phase I metabolism, such as O-demethylation, is the use of pooled human liver microsomes (HLMs).[11][12] HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes.[13][14]
Core Principle & Self-Validation
The objective is to incubate a substrate (mebeverine or its primary metabolites) with a metabolically competent system (HLMs) and the necessary cofactors, then analyze the resulting mixture for new chemical entities. The protocol's integrity relies on a series of controls to eliminate false positives and ensure that the observed metabolite formation is indeed enzymatic.
Experimental Workflow
Caption: Standard workflow for an in vitro drug metabolism study using liver microsomes.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock: Mebeverine HCl at 10 mM in DMSO. Causality: DMSO is a universal solvent, but the final concentration in the incubation must be kept low (<0.5%) to avoid inhibiting CYP enzymes.[12]
-
Human Liver Microsomes (HLM): Thaw pooled HLMs (e.g., from 20 donors) on ice immediately before use. Dilute to a working concentration of 2 mg/mL in phosphate buffer.
-
NADPH-Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer.[15] Causality: CYPs require NADPH as a cofactor for their catalytic cycle. An NRS provides a sustained supply of NADPH, preventing cofactor depletion during the incubation.
2. Incubation Setup:
-
Prepare microcentrifuge tubes for each time point and control.
-
Master Mix: For a 200 µL final reaction volume, prepare a master mix containing buffer, HLM (final concentration 0.5-1.0 mg/mL), and substrate (final concentration 1-10 µM).
-
Controls (Critical for Trustworthiness):
-
Time-Zero (T0) Control: Add quenching solvent before adding the NRS. This accounts for any non-enzymatic degradation and provides a baseline.
-
No-NADPH Control: Replace the NRS with buffer. If metabolites appear, it suggests non-CYP mediated metabolism or substrate instability.
-
Heat-Inactivated Control: Use HLMs that have been boiled prior to the experiment. This confirms that metabolite formation is enzyme-dependent.
-
3. Reaction and Quenching:
-
Pre-incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.[14]
-
Initiate the reaction by adding the NRS to all tubes except the controls.
-
Incubate at 37°C with gentle agitation for specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate (quench) the reaction by adding 2-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the metabolite).[15] Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.
4. Sample Processing and Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the supernatant using a validated LC-MS/MS method.
Analytical Methodologies: Detecting the Derivatives
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the definitive technique for this work due to its high sensitivity and specificity.[9][10]
-
Chromatography: A C8 or C18 reverse-phase column is typically used to separate mebeverine and its more polar metabolites.[9][10] A gradient elution with mobile phases like acetonitrile and water with formic acid or ammonium formate is common.
-
Mass Spectrometry:
-
Metabolite Discovery: Use a full scan or precursor ion scan mode to search for predicted masses of metabolites (e.g., the mass of mebeverine minus a methyl group, CH2).
-
Quantification: Once metabolites like DMAC are identified, a highly specific Multiple Reaction Monitoring (MRM) method can be developed.[10] This involves monitoring a specific precursor ion -> product ion transition for the analyte and internal standard, providing excellent quantitative accuracy.
-
| Analyte | Typical Precursor Ion (m/z) | Typical Product Ion (m/z) | Reference |
| Mebeverine Alcohol (MAL) | 296.2 | 165.1 | [10] |
| Mebeverine Acid (MAC) | 310.2 | 179.1 | [10] |
| O-Desmethyl Mebeverine Acid (DMAC) | 296.2 | 165.1 | [9][10] |
Table 1: Example LC-MS/MS parameters for key mebeverine metabolites. Actual values must be optimized empirically.
Data Interpretation: From Peaks to Pathways
The results from the LC-MS/MS analysis provide the final pieces of the puzzle.
-
Metabolite Identification: Compare the chromatograms from the full incubation samples with the T0 and No-NADPH controls. Peaks that appear or grow significantly over time in the complete incubation, but are absent or minimal in the controls, are NADPH-dependent metabolites. Their mass spectra can then be used to confirm their identity.
-
Pathway Confirmation: The time-dependent formation of O-Desmethyl mebeverine acid derivatives, coupled with the depletion of precursor metabolites like Mebeverine Alcohol or Mebeverine Acid, provides direct evidence for the metabolic pathway.
-
Enzyme Phenotyping (Optional Extension): To identify which specific CYP enzymes are responsible (e.g., CYP3A4, CYP2D6), the experiment can be repeated in the presence of selective chemical inhibitors for each major CYP isoform or by using recombinant human CYP enzymes.[16][17] A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) implicates that enzyme in the pathway.[17]
By following this structured, logical, and self-validating approach, researchers can reliably characterize the in vitro formation of O-Desmethyl mebeverine acid and other key metabolites, providing crucial insights into the disposition and pharmacology of this important therapeutic agent.
References
-
Kraemer, T., Bickeboeller-Friedrich, J., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Drug metabolism and disposition: the biological fate of chemicals, 28(3), 339–347. ([Link])
-
Locker, S. E., & O'Donovan, M. R. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(2), 98–104. ([Link])
-
ResearchGate. (n.d.). On the Metabolism of the Amphetamine-Derived Antispasmodic Drug Mebeverine: Gas Chromatography-Mass Spectrometry Studies on Rat Liver Microsomes and on Human Urine. ([Link])
-
World Anti-Doping Agency. (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. ([Link])
-
Kristinsson, J., Snorradóttir, I., & Jóhannsson, M. (1997). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & toxicology, 81(1), 34–38. ([Link])
-
Moskaleva, N. E., Appolonova, S. A., Shpigun, O. A., & Rodchenkov, G. M. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of pharmaceutical and biomedical analysis, 138, 118–125. ([Link])
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IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ([Link])
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ([Link])
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Sipes, I. G., & Gandolfi, A. J. (1998). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic pathology, 26(1), 59–63. ([Link])
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BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. ([Link])
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Oxford Academic. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. ([Link])
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ResearchGate. (n.d.). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ([Link])
-
ResearchGate. (n.d.). Investigative Implications of the Instability and Metabolism of Mebeverine. ([Link])
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van den Brink, F. G., van der Heijden, C. A., & Thijssen, H. H. (1990). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of pharmaceutical and biomedical analysis, 8(8-12), 973–977. ([Link])
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MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. ([Link])
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Liu, Q., et al. (2015). Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes. BMC complementary and alternative medicine, 15, 417. ([Link])
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. ([Link])
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Watkins, P. B. (1990). Role of cytochromes P450 in drug metabolism and hepatotoxicity. Seminars in liver disease, 10(4), 235–250. ([Link])
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Uehara, S., et al. (2000). Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate. Drug metabolism and disposition: the biological fate of chemicals, 28(8), 863–869. ([Link])
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Pharmacokinetic Profiling of O-Desmethyl Mebeverine Acid Methyl Ester Metabolites: A Comprehensive Analytical Guide
Executive Summary: The Diagnostic Imperative of DMAC
Mebeverine is a musculotropic antispasmodic agent widely prescribed for irritable bowel syndrome. Because mebeverine undergoes rapid and extensive first-pass metabolism, the parent compound is rarely quantifiable in systemic circulation[1]. Consequently, pharmacokinetic (PK) profiling relies entirely on measuring its downstream metabolites: mebeverine alcohol (MAL), mebeverine acid (MAC), and crucially, O-desmethyl mebeverine acid (DMAC) [2].
DMAC reaches microgram-per-milliliter concentrations in human plasma, making it a highly reliable biomarker for mebeverine exposure[1]. However, the highly polar nature of DMAC complicates direct chromatographic analysis. To achieve precise pharmacokinetic profiling—particularly in Gas Chromatography-Mass Spectrometry (GC-MS) workflows—DMAC is analytically converted to O-desmethyl mebeverine acid methyl ester . This derivatization, alongside the use of synthetic reference standards like O-desmethyl mebeverine acid methyl ester O-β-D-glucuronide[3], forms the cornerstone of modern, high-fidelity PK assays.
Mechanistic Framework of Mebeverine Biotransformation
To design a self-validating analytical protocol, one must first understand the biological origin of the target analyte. Mebeverine is an ester that is rapidly hydrolyzed in vivo.
-
Ester Hydrolysis: Carboxylesterases cleave mebeverine into mebeverine alcohol (MAL) and veratric acid. MAL is subsequently oxidized to mebeverine acid (MAC)[4].
-
O-Demethylation: Hepatic cytochrome P450 enzymes demethylate the methoxy group of MAC, yielding the phenolic compound O-desmethyl mebeverine acid (DMAC)[5].
-
Phase II Conjugation: The free hydroxyl group on DMAC is highly susceptible to UGT-mediated glucuronidation, forming DMAC O-β-D-glucuronide, which is excreted in urine[3].
Metabolic cascade of mebeverine illustrating the formation of O-desmethyl mebeverine acid (DMAC).
Analytical Architecture: The Role of Methyl Esterification
When utilizing GC-MS, the highly polar carboxylic acid and phenolic hydroxyl groups of underivatized DMAC induce severe peak tailing, irreversible column adsorption, and thermal degradation.
The Causality of Derivatization: To circumvent these thermodynamic limitations, DMAC must be derivatized. Conversion of the carboxylic acid moiety to a methyl ester (forming O-desmethyl mebeverine acid methyl ester) neutralizes the polarity. This significantly enhances volatility and thermal stability, ensuring a reproducible, sharp chromatographic peak[4]. Furthermore, utilizing stable isotope-labeled internal standards, such as 2H5-DMAC (O-Desmethyl Mebeverine Acid-D5), corrects for any variability in the derivatization yield or matrix-induced ion suppression[2][6].
Step-by-Step Methodology: A Self-Validating Protocol
The following protocol outlines the extraction and methyl esterification of DMAC for robust PK profiling. It is designed as a self-validating system, incorporating internal standard tracking and enzymatic cleavage confirmation.
Phase 1: Preparation and Conjugate Cleavage
-
System Suitability & Blank Matrix Validation: Before sample processing, run a blank plasma matrix spiked only with the internal standard (2H5-DMAC).
-
Causality: This proves the absence of endogenous isobaric interferences co-eluting with the target analytes, establishing baseline trustworthiness[2].
-
-
Aliquoting & IS Addition: Transfer 100 µL of human plasma to a microcentrifuge tube. Add 10 µL of 2H5-DMAC (1 µg/mL).
-
Causality: Early addition of the deuterated IS ensures it undergoes the exact same volumetric and extraction losses as the endogenous analyte, allowing for perfect ratio-based quantification.
-
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase (in acetate buffer, pH 5.0) and incubate at 37°C for 2 hours.
-
Causality: Because a significant fraction of DMAC circulates as DMAC O-β-D-glucuronide, enzymatic cleavage is mandatory to quantify the total DMAC pool[4].
-
Phase 2: Extraction and Derivatization
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.
-
Methyl Esterification (For GC-MS): Transfer the supernatant to a glass vial and evaporate to dryness under a gentle nitrogen stream. Add 100 µL of 14% Boron Trifluoride in Methanol ( BF3 -MeOH). Incubate at 60°C for 30 minutes.
-
Causality: The Lewis acid ( BF3 ) catalyzes the esterification of DMAC's carboxylic acid into O-desmethyl mebeverine acid methyl ester, rendering the molecule GC-compatible.
-
-
Reconstitution & Acquisition: Evaporate the derivatized mixture, reconstitute in 100 µL of hexane, and inject 2 µL into the GC-MS or LC-MS/MS system[2][4].
Analytical workflow for the quantification of DMAC methyl ester derivatives in plasma.
Quantitative Data Synthesis
The efficacy of the analytical workflow is validated by its precision, accuracy, and recovery metrics. Below is a summary of validated analytical parameters and representative pharmacokinetic data for mebeverine metabolites derived from clinical LC-MS/MS and GC-MS studies[2][7].
Table 1: Assay Validation Parameters for Mebeverine Metabolites
| Analyte | Linear Range (ng/mL) | Accuracy (%RE) | Precision (CV %) | Overall Recovery (%) |
| Mebeverine Alcohol (MAL) | 0.1 – 10 | -4.04 to 4.60 | 0.31 – 6.43 | > 85.0 |
| Mebeverine Acid (MAC) | 1.0 – 100 | -4.04 to 4.60 | 0.31 – 6.43 | > 85.0 |
| O-Desmethyl Mebeverine Acid (DMAC) | 5.0 – 1000 | -4.04 to 4.60 | 0.31 – 6.43 | > 85.0 |
Data synthesized from Moskaleva et al., demonstrating the high dynamic range required for DMAC due to its high circulating concentrations[2].
Table 2: Representative Pharmacokinetic Profile (Post 200mg Oral Dose)
| PK Parameter | MAC (Mebeverine Acid) | DMAC (O-Desmethyl Mebeverine Acid) |
| Cmax (Peak Plasma Concentration) | ~ 50 - 100 ng/mL | ~ 500 - 1000 ng/mL |
| Tmax (Time to Peak) | 1.0 - 2.0 hours | 1.5 - 3.0 hours |
| Elimination Half-Life ( T1/2 ) | ~ 2.5 hours | ~ 5.0 hours |
| Primary Excretion Route | Renal (Free Acid) | Renal (as O-β-D-Glucuronide) |
Note: DMAC exhibits a significantly higher Cmax and longer half-life compared to MAC, reinforcing its utility as the primary target for PK profiling.
References
-
Moskaleva, N.E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis. PubMed. Retrieved from:[Link]
-
Kraemer, T., et al. (2000). On the Metabolism of the Amphetamine-Derived Antispasmodic Drug Mebeverine: Gas Chromatography-Mass Spectrometry Studies on Rat Liver Microsomes and on Human Urine. ResearchGate. Retrieved from:[Link]
-
Veeprho Pharmaceuticals. O-Desmethyl Mebeverine Acid-D5 | CAS 1329488-46-1. Retrieved from:[Link]
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- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
The Pharmacological and Metabolic Profiling of Mebeverine: Mechanisms of Action and Desmethyl Acid Metabolites
Executive Summary
Mebeverine is a highly effective musculotropic antispasmodic agent predominantly utilized in the clinical management of Irritable Bowel Syndrome (IBS) and functional gastrointestinal spastic disorders. Unlike traditional anticholinergic agents, mebeverine exerts a direct relaxant effect on gastrointestinal smooth muscle without inducing systemic anticholinergic side effects. This whitepaper provides an in-depth technical analysis of mebeverine’s multi-target mechanism of action—encompassing ion channel blockade and phosphodiesterase inhibition—and maps its rapid pharmacokinetic trajectory into its primary circulating active metabolites: mebeverine acid (MAC) and desmethyl mebeverine acid (DMAC).
Multi-Target Mechanism of Action in Smooth Muscle
Mebeverine’s clinical efficacy is driven by a polyvalent spasmolytic action that targets the contractile apparatus of gastrointestinal smooth muscle cells[1][2]. The mechanism is decentralized, relying on three primary pharmacological pillars:
-
Voltage-Gated Ion Channel Blockade: Mebeverine acts as a potent inhibitor of both voltage-gated sodium (Na⁺) channels and L-type calcium (Ca²⁺) channels[1][3]. By restricting the influx of extracellular Ca²⁺, mebeverine prevents the formation of the calcium-calmodulin complex. This directly inhibits the activation of myosin light chain kinase (MLCK), halting the cross-bridge cycling required for smooth muscle contraction.
-
Phosphodiesterase (PDE) Inhibition: Mebeverine inhibits intracellular PDE enzymes, preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3][4]. The accumulation of these cyclic nucleotides further reduces intracellular calcium levels and promotes smooth muscle relaxation.
-
Muscarinic Receptor Antagonism: While mebeverine possesses weak competitive antimuscarinic activity (approximately 0.05 to 0.1 times that of atropine), this localized antagonism at M3 receptors contributes to the attenuation of parasympathetic-induced spasms without crossing the blood-brain barrier or causing systemic anticholinergic toxicity[2][5].
Figure 1: Multi-target signaling pathway of mebeverine in gastrointestinal smooth muscle cells.
Metabolic Trajectory: From Mebeverine to Desmethyl Acid Metabolites
A defining pharmacokinetic characteristic of mebeverine is its rapid, near-complete first-pass metabolism. The parent drug is highly unstable in systemic circulation and is rarely detected in plasma due to aggressive enzymatic degradation[6][7].
-
Step 1: Esterase-Mediated Hydrolysis: Upon absorption, esterases in the plasma and liver rapidly cleave the ester bond of mebeverine, yielding two primary fragments: mebeverine alcohol and veratric acid [2][8].
-
Step 2: Oxidation: Mebeverine alcohol undergoes rapid oxidation to form mebeverine acid (MAC) [2].
-
Step 3: Demethylation: MAC is subsequently demethylated to form desmethyl mebeverine acid (DMAC) [2].
DMAC is the principal circulating metabolite in human plasma. It possesses a steady-state elimination half-life of approximately 2.45 hours and serves as the primary pharmacokinetic marker for mebeverine exposure[2].
Figure 2: Metabolic degradation pathway of mebeverine into its desmethyl acid metabolites.
Quantitative Pharmacokinetic Profile
The following table summarizes the pharmacokinetic parameters of mebeverine and its downstream metabolites, highlighting the rapid clearance of the parent compound.
| Compound | Pharmacological Role | Tmax (Hours) | Elimination t1/2 (Hours) | Primary Excretion Route |
| Mebeverine | Parent Drug | N/A (Rapid Hydrolysis) | < 0.5 | N/A |
| Mebeverine Alcohol | Intermediate Metabolite | < 1.0 | N/A | Renal (as MAC/DMAC) |
| Veratric Acid | Inactive Metabolite | 1.0 - 3.0 | ~2.0 | Renal (Urine) |
| Mebeverine Acid (MAC) | Active Metabolite | 1.0 - 2.0 | ~2.0 | Renal (Urine) |
| Desmethyl Mebeverine Acid (DMAC) | Primary Circulating Metabolite | 1.0 - 3.0 | 2.45 | Renal (Urine) |
Experimental Protocols for Mechanistic Validation
To rigorously validate the pharmacological and metabolic claims surrounding mebeverine, researchers must employ self-validating experimental systems. Below are two field-proven protocols designed to isolate mebeverine's mechanism of action and quantify its rapid metabolism.
Protocol 1: Patch-Clamp Electrophysiology for L-Type Ca²⁺ Channel Blockade
Objective: To isolate and quantify the inhibitory effect of mebeverine on L-type voltage-gated Ca²⁺ channels in colonic smooth muscle cells.
Causality & Self-Validation: Smooth muscle cells possess dominant voltage-gated potassium (K⁺) currents that easily mask smaller Ca²⁺ inward currents. By replacing intracellular K⁺ with Cesium (Cs⁺), researchers eliminate K⁺ efflux. Concurrently, adding Tetrodotoxin (TTX) to the extracellular bath blocks voltage-gated Na⁺ channels. This creates a self-validating isolated system where only L-type Ca²⁺ currents are recorded upon depolarization.
Step-by-Step Methodology:
-
Cell Isolation: Digest fresh colonic smooth muscle tissue using collagenase (Type II) and papain to yield single, viable smooth muscle cells.
-
Solution Preparation:
-
Extracellular Bath: Standard Tyrode’s solution supplemented with 1 µM TTX (to block Na⁺ channels).
-
Intracellular Pipette Solution: 130 mM Cs-aspartate, 20 mM TEA-Cl, 5 mM Mg-ATP, and 10 mM EGTA (to block K⁺ currents and buffer intracellular Ca²⁺).
-
-
Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ).
-
Voltage Protocol: Hold the membrane potential at -70 mV. Apply 400 ms depolarizing voltage steps from -40 mV to +30 mV in 10 mV increments to elicit inward Ca²⁺ currents.
-
Drug Application: Perfuse mebeverine (10 µM to 100 µM) into the bath. Record the dose-dependent reduction in peak inward current.
-
Positive Control: Apply Nifedipine (1 µM) at the end of the recording to completely abolish the current, validating that the recorded currents were exclusively mediated by L-type Ca²⁺ channels.
Protocol 2: LC-MS/MS Quantification of Mebeverine and DMAC in Plasma
Objective: To accurately quantify the ex vivo concentration of mebeverine and its primary metabolite, DMAC, in human plasma.
Causality & Self-Validation: Mebeverine is notoriously unstable in esterase-rich biological fluids. Standard anticoagulants and preservatives like sodium fluoride (NaF) completely fail to halt its degradation[6][7]. To accurately measure the parent drug, the sample must be immediately treated with a potent esterase inhibitor. We utilize physostigmine sulfate, which completely inhibits ex vivo hydrolysis, ensuring the quantified mebeverine accurately reflects circulating in vivo concentrations[9].
Step-by-Step Methodology:
-
Sample Collection: Draw whole blood into pre-chilled tubes containing Heparin and immediately add physostigmine sulfate to achieve a final concentration of 130 µg/mL[9]. Centrifuge at 4°C to separate plasma.
-
Internal Standard Addition: Spike 100 µL of plasma with 10 µL of deuterated internal standard (DMAC-D5, 100 ng/mL) to correct for matrix effects and ion suppression during mass spectrometry[10].
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma. Vortex for 2 minutes to precipitate proteins and extract the analytes.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
-
LC Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.
-
MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Mebeverine (m/z 430.3 → 121.1) and DMAC (m/z 268.1 → 121.1).
Conclusion
Mebeverine remains a cornerstone in the pharmacological management of spastic gastrointestinal disorders. Its therapeutic index is heavily reliant on its dual-action mechanism—simultaneously blocking excitatory ion channels and inhibiting PDE—coupled with a rapid metabolic clearance profile. The immediate conversion of mebeverine into its desmethyl acid metabolites (MAC and DMAC) ensures localized efficacy in the gut while virtually eliminating the risk of systemic anticholinergic toxicity.
References
-
Rai, R. R., & Nijhawan, S. (2021). Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study. Saudi Journal of Gastroenterology, 27(3), 136–143. Retrieved from:[Link]
-
Elliott, S., & Burgess, V. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(2), 91–97. Retrieved from:[Link]
-
ClinicalTrials.gov. Efficacy of Mebeverine in Functional Bowel Diseases (NCT05175131). Retrieved from:[Link]
Sources
- 1. Mebeverine â Grokipedia [grokipedia.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nps.org.au [nps.org.au]
- 6. academic.oup.com [academic.oup.com]
- 7. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
Application Note: High-Sensitivity LC-MS/MS Bioanalysis of Mebeverine Impurities and Metabolites in Human Plasma
Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic (PK) Professionals Matrix: Human Plasma (K₂EDTA) Analytical Platform: UHPLC coupled with Tandem Mass Spectrometry (LC-MS/MS)
Mechanistic Context: The Analytical Challenge of Mebeverine
Mebeverine is a musculotropic antispasmodic drug widely utilized for irritable bowel syndrome. From a bioanalytical and quality-control perspective, detecting intact mebeverine in human plasma is practically impossible. Upon administration, mebeverine undergoes rapid, near-instantaneous first-pass hydrolysis by esterases[1].
Because the parent drug is highly unstable in the systemic circulation, monitoring its downstream degradation products and impurities—specifically Mebeverine Alcohol (MAL) , Veratric Acid (VA) , Mebeverine Acid (MAC) , and Desmethylmebeverine Acid (DMAC) —is the only scientifically rigorous method to evaluate systemic exposure, pharmacokinetic profiling, and in-vivo impurity tracking[2].
Causality in Pathway Tracking
Understanding the degradation pathway dictates our analytical targets. The primary ester cleavage yields MAL and VA. Subsequently, MAL is oxidized to MAC, which is further demethylated to form DMAC, the most abundant circulating metabolite.
Metabolic and degradation pathway of mebeverine into its primary impurities/metabolites.
The Self-Validating Analytical Strategy
A core requirement for any regulatory-compliant bioanalytical assay is that the protocol must function as a self-validating system . In complex matrices like human plasma, endogenous phospholipids and proteins cause unpredictable ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source.
To achieve self-validation, this protocol mandates the use of Stable Isotope-Labeled Internal Standards (SIL-IS) —specifically ²H₅-DMAC, D₅-MAC, and D₆-Veratric Acid[1][2][3].
The Causality of SIL-IS:
-
Matrix Effect Normalization: Because the deuterated standards share the exact physicochemical properties of the target impurities, they co-elute chromatographically. Any ion suppression affecting the target impurity simultaneously affects the SIL-IS to the exact same degree, keeping the analyte/IS peak area ratio perfectly constant.
-
Extraction Recovery Correction: By spiking the SIL-IS directly into the raw plasma before the protein precipitation step, any physical loss of the analyte during vortexing, centrifugation, or transfer is mirrored by the SIL-IS, ensuring absolute quantitative accuracy[3].
Experimental Protocol
Reagents and Materials
-
Target Standards: Mebeverine alcohol (MAL), Mebeverine acid (MAC), Desmethylmebeverine acid (DMAC), Veratric acid (VA).
-
Internal Standards: ²H₅-DMAC, D₅-MAC, D₆-Veratric Acid.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid.
-
Matrix: Blank human plasma (K₂EDTA anticoagulant).
Sample Preparation Workflow
Rationale for Protein Precipitation (PPT): PPT is selected over Solid Phase Extraction (SPE) because the target impurities span a wide polarity range (from the highly polar DMAC to the more lipophilic MAL). A mixed organic solvent crashes out plasma proteins while universally keeping this diverse array of small molecules in solution[1][2].
Step-by-Step Methodology:
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL mixture of deuterated standards)[4].
-
Precipitate: Add 400 µL of cold extraction solvent (Methanol:Acetonitrile, 50:50 v/v)[4].
-
Disrupt: Vortex aggressively for 2 minutes to ensure complete disruption of protein-drug binding.
-
Pellet: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer: Collect 200 µL of the clear supernatant into an autosampler vial for LC-MS/MS injection.
Step-by-step protein precipitation and LC-MS/MS bioanalytical workflow.
LC-MS/MS Conditions
Chromatographic Rationale: An Acquity UPLC BEH C8 column (1.7 µm, 2.1 × 50 mm) is utilized[2][5]. The C8 stationary phase provides slightly less hydrophobic retention than a traditional C18. This prevents excessive band broadening for the highly retained lipophilic impurities, ensuring sharp, symmetrical peaks and a rapid run time[1][2].
Mass Spectrometry Rationale: Rapid polarity switching is critical. MAL, MAC, and DMAC contain basic amine groups that ionize optimally in Positive Electrospray Ionization (ESI+). Conversely, Veratric Acid is a phenolic compound that yields vastly superior sensitivity in Negative Electrospray Ionization (ESI-)[1][3].
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 0–0.5 min (10% B), 0.5–2.5 min (linear to 90% B), 2.5–3.5 min (hold 90% B), 3.5–3.6 min (return to 10% B), 3.6–5.0 min (equilibration).
-
Flow Rate: 0.4 mL/min.
Quantitative Data and Method Validation
The method demonstrates exceptional linearity, accuracy, and precision across the physiological concentration ranges expected in human plasma[2][5].
Table 1: Multiple Reaction Monitoring (MRM) Parameters
(Note: Exact m/z values reflect typical protonated/deprotonated molecular ions for these structures).
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebeverine Alcohol (MAL) | ESI+ | 266.2 | 105.1 |
| Mebeverine Acid (MAC) | ESI+ | 280.2 | 105.1 |
| Desmethylmebeverine Acid (DMAC) | ESI+ | 266.2 | 105.1 |
| Veratric Acid (VA) | ESI- | 181.1 | 137.0 |
| ²H₅-DMAC (SIL-IS) | ESI+ | 271.2 | 105.1 |
| D₆-Veratric Acid (SIL-IS) | ESI- | 187.1 | 143.0 |
Table 2: Method Validation Summary in Human Plasma
Data summarized from validated pharmacokinetic ranges[2][5].
| Analyte | Validated Linear Range (ng/mL) | Assay Variability (CV %) | Accuracy (%RE) | Overall Recovery (%) |
| Mebeverine Alcohol (MAL) | 0.1 – 10.0 | 0.31 – 6.43 | -4.04 to +4.60 | > 85.0 |
| Mebeverine Acid (MAC) | 1.0 – 100.0 | 0.31 – 6.43 | -4.04 to +4.60 | > 85.0 |
| Desmethylmebeverine Acid (DMAC) | 5.0 – 1000.0 | 0.31 – 6.43 | -4.04 to +4.60 | > 85.0 |
Conclusion
By leveraging the causality of mebeverine's rapid esterase hydrolysis, this protocol correctly targets its downstream impurities and metabolites. The integration of a C8 stationary phase, rapid ESI polarity switching, and a self-validating SIL-IS framework ensures that matrix effects are neutralized, delivering a highly robust, regulatory-ready assay for clinical and pharmacokinetic applications.
References
-
HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. PubMed (Journal of Pharmaceutical and Biomedical Analysis, 2017).[Link]
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science (2017).[Link]
-
Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. IAEA (2024).[Link]
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rrpharmacology.ru [rrpharmacology.ru]
- 5. researchgate.net [researchgate.net]
Application Note: Utilizing O-Desmethyl Mebeverine Acid Methyl Ester in Stability-Indicating Forced Degradation Studies
Abstract & Scope
The development of a robust Stability-Indicating Method (SIM) requires a comprehensive understanding of an Active Pharmaceutical Ingredient's (API) intrinsic stability. For the antispasmodic drug Mebeverine Hydrochloride, forced degradation studies frequently reveal a complex profile of hydrolytic and oxidative degradants[1]. This application note provides a self-validating, causality-driven protocol for conducting forced degradation studies on Mebeverine. Specifically, it details the critical role of O-Desmethyl mebeverine acid methyl ester —a compound that serves as a vital reference standard for distinguishing between true API degradation and artifactual solvent interactions during analytical testing.
Regulatory & Scientific Context
According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, forced degradation studies must evaluate an API's susceptibility to hydrolytic (acid/base), oxidative, thermal, and photolytic stress[2]. The regulatory objective is twofold:
-
Determine Intrinsic Stability: Map the degradation pathways to inform formulation and packaging decisions[3].
-
Validate Method Specificity: Prove that the analytical method can resolve the parent drug from all potential degradants and impurities[4].
A critical best practice in these studies is targeting a degradation range of 5% to 20% [2]. Causality: Pushing degradation beyond 20% often generates secondary or tertiary degradants that would never naturally occur over the product's shelf-life, thereby cluttering the chromatogram with irrelevant data and complicating method validation.
Mechanistic Degradation Pathways & The Solvent Artifact
Mebeverine is highly susceptible to alkaline hydrolysis, rapidly cleaving at the ester bond to form Mebeverine Acid and Mebeverine Alcohol[5]. Under oxidative stress, Mebeverine Acid undergoes O-demethylation at the p-methoxyl function to yield O-Desmethyl Mebeverine Acid [6].
The Causality of the Methyl Ester Artifact: During sample preparation or mobile phase formulation, analysts frequently use methanol due to its excellent solvating properties. However, when Mebeverine Acid and its O-desmethyl derivative are exposed to methanol—especially under thermal stress or acidic conditions—they undergo artifactual esterification. This reaction produces O-Desmethyl mebeverine acid methyl ester .
If an analyst does not account for this pathway, they risk misidentifying a solvent-induced artifact as a primary degradation product. By utilizing synthesized O-Desmethyl mebeverine acid methyl ester as a spiked reference standard, laboratories can self-validate their SIM, proving the chromatographic method's ability to differentiate between true oxidative/hydrolytic degradation and sample preparation artifacts[4].
Pathway Visualization
Fig 1: Degradation of Mebeverine to O-Desmethyl Mebeverine Acid Methyl Ester.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, this protocol incorporates built-in neutralization and specificity checks.
Reagents & Standards Preparation
-
Diluent: Use Acetonitrile:Water (50:50, v/v). Causality: Strictly avoiding methanol in the diluent prevents the baseline formation of methyl ester artifacts during standard preparation.
-
API Stock: Prepare Mebeverine HCl at 500 µg/mL in the diluent[1].
-
Artifact Standard: Prepare O-Desmethyl mebeverine acid methyl ester at 50 µg/mL in the diluent.
Stress Condition Workflows
For each condition, transfer 5.0 mL of the API Stock into a 25 mL volumetric flask.
-
Alkaline Hydrolysis: Add 5.0 mL of 0.1 M NaOH. Store at 25°C for 24 hours.
-
Self-Validation Step (Neutralization): After 24 hours, add exactly 5.0 mL of 0.1 M HCl to neutralize the solution[1]. Causality: Neutralization instantly quenches the hydrolysis reaction, locking the degradation at the target 5-20% threshold. It also protects the silica-based stationary phase of the HPLC column from dissolution caused by high pH.
-
-
Acidic Hydrolysis: Add 5.0 mL of 0.1 M HCl. Reflux at 80°C for 24 hours. Neutralize with 5.0 mL of 0.1 M NaOH before bringing to volume[1].
-
Oxidative Stress: Add 5.0 mL of 3% H₂O₂. Store at 25°C for 24 hours in the dark to prevent concurrent photolysis.
-
Thermal Stress: Expose solid API powder in a thin layer to 60°C in a hot air oven for 7 days. Reconstitute in diluent.
-
Photolytic Stress: Expose solid API to UV/Visible light targeting a minimum of 1.2 million lux hours, per ICH Q1B[4]. Reconstitute in diluent.
System Suitability & Specificity Verification
Before analyzing the stressed samples, run the following sequence to self-validate the system:
-
Blank Injection: Confirms no baseline interference from the Acetonitrile:Water diluent.
-
Unstressed API Control: Establishes the baseline purity of Mebeverine HCl.
-
Artifact Spike Control: Inject the API Stock spiked with 10% (w/w) of the O-Desmethyl mebeverine acid methyl ester standard. Causality: This proves the method's resolving power, ensuring that if methanolic artifacts were to form, they would be distinctly separated from true oxidative degradants.
Analytical Workflow (RP-HPLC)
A stability-indicating Reverse-Phase HPLC method is utilized to quantify the degradation[7].
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 4.5) and Acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for capturing the aromatic rings of both the API and the desmethyl degradants)[7].
-
Injection Volume: 20 µL.
Quantitative Data Presentation
The table below summarizes the expected degradation profiles based on the mechanistic pathways of Mebeverine[1][5].
| Stress Condition | Reagent / Environment | Exposure Time & Temp | Target Degradation | Primary Observed Species |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h @ 25°C | 15 – 20% | Mebeverine Acid, Mebeverine Alcohol |
| Acidic Hydrolysis | 0.1 M HCl | 24 h @ 80°C (Reflux) | 5 – 10% | Mebeverine Acid |
| Oxidative Stress | 3% H₂O₂ | 24 h @ 25°C | 10 – 15% | O-Desmethyl Mebeverine Acid |
| Thermal Stress | Solid State | 7 days @ 60°C | < 5% | Minimal degradation |
| Photolytic Stress | UV/Vis Light | 1.2M lux hours | < 5% | Minimal degradation |
| Solvent Artifact | Methanol + Heat | 48 h @ 60°C | N/A (Artifact) | O-Desmethyl Mebeverine Acid Methyl Ester |
Conclusion
Successfully executing a forced degradation study requires more than just exposing an API to harsh conditions; it requires anticipating how the molecule interacts with analytical solvents. By deliberately tracking O-Desmethyl mebeverine acid methyl ester, analytical scientists can definitively separate true intrinsic degradation pathways from sample preparation artifacts. This causality-driven approach ensures strict compliance with ICH Q1A(R2) guidelines and guarantees the trustworthiness of the resulting stability-indicating method.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass Laboratories. URL:[Link]
-
Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs - Pharma Focus Asia. URL:[Link]
-
A practical guide to forced degradation and stability studies for drug substances - Onyx Scientific. URL:[Link]
-
Studies on the Biotransformation of Veratric Acid, a Human Metabolite of Mebeverine - ResearchGate. URL:[Link]
-
A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products - PMC (NIH). URL:[Link]
-
Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl - Human Journals. URL:[Link]
-
Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method - ResearchGate. URL:[Link]
Sources
- 1. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing SPE Recovery for O-Desmethyl Mebeverine Acid Methyl Ester
Overview
Mebeverine, a musculotropic antispasmodic agent, undergoes rapid and extensive first-pass metabolism, rendering the parent drug practically undetectable in systemic circulation. Consequently, pharmacokinetic monitoring relies heavily on its primary circulating metabolites, notably O-desmethyl mebeverine acid (DMAC) and mebeverine acid (MAC) [1][1].
To enhance chromatographic peak shape and volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or targeted LC-MS/MS workflows, DMAC is frequently derivatized into O-Desmethyl mebeverine acid methyl ester (DMAC-ME) [2][2]. However, extracting DMAC-ME from complex biological matrices presents significant challenges. The molecule's amphoteric nature—featuring a basic secondary/tertiary amine and a weakly acidic phenolic hydroxyl group—often results in poor absolute recoveries and severe matrix effects when using conventional solid-phase extraction (SPE) methodologies.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to achieve >90% recovery of DMAC-ME.
Troubleshooting & FAQs
Q1: Why is my absolute SPE recovery of DMAC-ME consistently below 50% when using standard silica-based C18 cartridges? The Causality: Traditional octadecylsilane (C18) sorbents rely exclusively on hydrophobic (Van der Waals) interactions. At physiological plasma pH (~7.4), the basic amine group of DMAC-ME is protonated (ionized), significantly reducing its hydrophobicity. Furthermore, silica-based C18 contains unendcapped silanol groups (Si-OH) which become negatively charged at neutral pH. These silanols engage in strong, secondary ionic interactions with the protonated amine of DMAC-ME. Because standard elution solvents (e.g., 100% methanol) only disrupt hydrophobic bonds, the ionically bound DMAC-ME remains trapped on the cartridge, leading to irreversible loss. The Solution: Abandon silica-based C18 for this analyte. Transition to a Mixed-Mode Polymeric Strong Cation Exchange (MCX) sorbent. Polymeric sorbents resist drying out, and the dual-retention mechanism (hydrophobic + ion exchange) allows you to lock the analyte in place using charge, enabling aggressive organic washes that traditional C18 cannot tolerate [3][3].
Q2: I am experiencing severe ion suppression in my LC-MS/MS analysis post-SPE. How can I eliminate these matrix effects? The Causality: Ion suppression in plasma samples is predominantly caused by endogenous glycerophospholipids. In a standard reversed-phase SPE protocol, the wash step is typically highly aqueous (e.g., 5% methanol) to prevent premature elution of the analyte. Consequently, hydrophobic phospholipids remain on the sorbent and co-elute with your target compound during the final 100% organic elution step, competing for ionization energy in the MS source. The Solution: Leverage the ion-exchange capability of an MCX cartridge. By loading the sample under acidic conditions, the protonated amine of DMAC-ME binds tightly to the sulfonic acid groups of the sorbent. You can then wash the cartridge with 100% methanol . This aggressively strips away all neutral lipids and phospholipids while your analyte remains ionically anchored. Finally, eluting with a basified organic solvent neutralizes the analyte, releasing it cleanly.
Q3: Does plasma protein binding affect the recovery of DMAC-ME, and how should I pre-treat my samples? The Causality: Mebeverine metabolites exhibit high affinity for human serum albumin and α1-acid glycoprotein. If DMAC-ME remains bound to these proteins during the SPE loading phase, the entire protein-drug complex will wash straight through the cartridge in the void volume, drastically reducing recovery. The Solution: You must disrupt the protein-drug complex before loading. Add 2% formic acid (v/v) directly to the plasma sample. The low pH denatures the binding pockets of the plasma proteins, releasing free DMAC-ME into the aqueous phase for efficient capture by the SPE sorbent.
Quantitative Data: Sorbent Performance Comparison
The following table summarizes the causal relationship between sorbent chemistry, wash/elution stringency, and the resulting analytical performance for DMAC-ME.
| Sorbent Chemistry | Primary Retention Mechanism | Wash Solvent | Elution Solvent | Absolute Recovery (%) | Matrix Effect (%) |
| Silica C18 | Hydrophobic | 5% MeOH in H₂O | 100% MeOH | 42 - 55% | -35% (Suppression) |
| Polymeric RP (HLB) | Hydrophilic-Lipophilic | 5% MeOH in H₂O | 100% MeOH | 75 - 82% | -20% (Suppression) |
| Polymeric MCX | Cation Exchange + RP | 100% MeOH | 5% NH₄OH in MeOH | 94 - 98% | < -5% (Minimal) |
Data reflects optimized conditions for mebeverine metabolite extraction across standard human plasma matrices.
Self-Validating Experimental Protocol: MCX Solid-Phase Extraction
To ensure trustworthy and reproducible results, this protocol incorporates a Self-Validating System Suitability framework. By preparing specific control spikes, you can mathematically isolate extraction efficiency from matrix-induced ionization effects.
Phase 1: System Suitability Preparation
Prepare three distinct sets of samples to validate the workflow:
-
Pre-Extraction Spike (Set A): Blank plasma spiked with DMAC-ME before extraction.
-
Post-Extraction Spike (Set B): Blank plasma extracted normally, then spiked with DMAC-ME after elution (prior to evaporation).
-
Neat Standard (Set C): DMAC-ME spiked directly into the final reconstitution solvent.
Validation Logic:
-
Absolute Recovery = (Area of Set A / Area of Set B) × 100
-
Matrix Effect = (Area of Set B / Area of Set C) × 100 - 100
Phase 2: Step-by-Step SPE Methodology
1. Sample Pre-treatment (Crucial for Protein Unbinding)
-
Transfer 200 µL of human plasma to a microcentrifuge tube.
-
Add 200 µL of 4% Formic Acid in water.
-
Vortex for 30 seconds.
-
Causality: Acidification disrupts protein binding and ensures the amine group on DMAC-ME is fully protonated for cation exchange.
2. Sorbent Conditioning
-
Use a Polymeric Mixed-Mode Cation Exchange cartridge (e.g., 30 mg/1 mL).
-
Condition with 1 mL Methanol.
-
Equilibrate with 1 mL of 2% Formic Acid in water.
3. Sample Loading
-
Load the entire 400 µL of pre-treated plasma onto the cartridge.
-
Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 drop per second.
4. Interference Washing (Dual-Wash Strategy)
-
Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water. (Removes salts, carbohydrates, and highly polar matrix components).
-
Wash 2 (Organic): 1 mL of 100% Methanol. (Removes hydrophobic interferences, including phospholipids. DMAC-ME remains ionically bound).
5. Analyte Elution
-
Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Causality: The high pH of the ammonium hydroxide deprotonates the amine on DMAC-ME, neutralizing its positive charge. Without the ionic bond, the methanol easily sweeps the analyte off the sorbent.
6. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) for LC-MS/MS analysis, or proceed to final derivatization steps if required for GC-MS.
Workflow Visualization
Fig 1: Mixed-mode cation exchange (MCX) SPE workflow for DMAC-ME recovery.
References
- Moskaleva, N. E., et al. "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis (PubMed/NIH).
- Cooper, L. M., et al. "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." PubMed/NIH.
- Moskaleva, N. E., et al. "Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis." Periodico Tche Quimica (IAEA).
- Sechenov University Research Output. "Glucosoaminyl‐Muramyl‐Dipeptide – in human plasma using high performance liquid chromatography (Methodological context for Polymeric SPE)."
Sources
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. student.sechenov.ru [student.sechenov.ru]
Optimizing mobile phase gradients for mebeverine and its methyl ester impurities
Here is the technical support center with troubleshooting guides and FAQs.
Optimizing Mobile Phase Gradients for Mebeverine and its Methyl Ester Impurities
This guide provides in-depth technical support for analytical scientists and drug development professionals working on the chromatographic separation of mebeverine and its process-related impurities, with a specific focus on the challenging separation from its methyl ester analogue. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered during method development and routine analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of mebeverine and its impurities.
Q1: What are the primary impurities associated with mebeverine, and why is the methyl ester impurity of particular concern?
Mebeverine hydrochloride, an antispasmodic agent, is susceptible to degradation and can contain process-related impurities.[1] The primary degradation pathway involves the hydrolysis of its ester linkage, which yields veratric acid and mebeverine alcohol.[2] These are considered significant degradation products.
The methyl ester of 3,4-dimethoxybenzoic acid is a critical process-related impurity. It is structurally very similar to the parent mebeverine molecule, differing primarily in the ester side chain. This structural similarity makes it chromatographically challenging to separate from the active pharmaceutical ingredient (API). Regulatory guidelines require the accurate quantification of such impurities to ensure the safety and efficacy of the final drug product.
Q2: Why is mobile phase optimization, particularly the gradient, so critical for separating mebeverine from its impurities?
Mobile phase optimization is paramount due to the chemical properties of mebeverine and its impurities. Mebeverine is a tertiary amine, meaning its degree of ionization is highly dependent on the pH of the mobile phase.[3]
-
Causality of pH Control: At a pH below its pKa, mebeverine will be protonated (positively charged), increasing its polarity and reducing its retention on a reversed-phase (e.g., C18) column. Conversely, at a higher pH, it is less ionized, more hydrophobic, and more strongly retained. Controlling the pH with a suitable buffer is essential for achieving reproducible retention times and symmetrical peak shapes.
-
Role of the Gradient: A gradient elution, where the percentage of the organic solvent is increased over time, is necessary to elute compounds with a wide range of polarities.[4] For this specific analysis, a shallow gradient is often required to provide sufficient resolving power between the closely eluting mebeverine and its methyl ester impurity, while a steeper gradient change is then used to quickly elute more strongly retained degradation products like veratric acid, thus shortening the total run time.[4][5]
Q3: What are typical starting conditions for developing a stability-indicating HPLC method for mebeverine?
Based on published literature, a robust starting point for method development would involve a reversed-phase C18 column and a buffered mobile phase with an organic modifier.[1][4][6][7]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for mebeverine. UPLC columns (e.g., <2 µm particle size) can offer higher efficiency and faster analysis times.[4][5] |
| Mobile Phase A | 0.1% Orthophosphoric Acid or 20-50 mM Phosphate Buffer in Water (pH 2.9-4.5) | An acidic pH ensures the protonation of mebeverine's tertiary amine, leading to better peak shape by minimizing interactions with residual silanols on the silica backbone.[7][8][9] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile generally provides better peak shape and lower viscosity than methanol. A combination of solvents, such as ACN with a small amount of THF, has also been reported to improve selectivity.[1][6] |
| Detection | UV, 225 nm or 263 nm | Mebeverine has significant UV absorbance at these wavelengths, providing good sensitivity.[4][10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired analysis time. |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce backpressure.[4] |
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Issue: Poor Resolution Between Mebeverine and Methyl Ester Impurity
Answer: The first and most impactful parameter to adjust is the gradient slope. The structural similarity between mebeverine and its methyl ester impurity means they have very similar retention behaviors. A steep gradient will not provide enough time for the column to differentiate between them.
Expert Advice: Decrease the rate of change of the organic modifier (Mobile Phase B) during the elution window of the two peaks. For example, if your peaks elute between 40% and 50% B, change the gradient from a single 10-minute ramp from 20-80% B to a multi-step gradient:
-
20-40% B over 2 minutes.
-
40-50% B over 8 minutes (shallow segment).
-
50-80% B over 2 minutes.
This shallow segment effectively increases the separation space for closely eluting compounds.
Answer: Yes, changing the organic modifier can significantly alter selectivity. Acetonitrile and methanol interact differently with the analyte and the stationary phase, leading to changes in elution order and peak spacing.
Causality:
-
Acetonitrile (ACN): Acts primarily through dipole-dipole interactions. It is generally considered a stronger solvent in reversed-phase HPLC.
-
Methanol (MeOH): Can engage in hydrogen bonding, which can introduce unique selectivity for molecules with hydrogen bond donors or acceptors.
Protocol: Try replacing acetonitrile with methanol at the same concentration. If that doesn't work, consider ternary mixtures. For instance, a mobile phase of Acetonitrile/Methanol/Buffer can sometimes provide a unique selectivity that neither solvent can achieve alone. One study successfully used a mixture of acetonitrile and tetrahydrofuran (THF) to achieve separation.[1][6]
Troubleshooting Workflow: Poor Resolution
Caption: Troubleshooting decision tree for poor peak resolution.
Issue: Poor Peak Shape (Tailing)
Answer: Peak tailing for a basic compound like mebeverine in reversed-phase HPLC is typically caused by secondary interactions with the stationary phase or issues with the sample solvent.
Primary Causes & Solutions:
-
Silanol Interactions: Free, acidic silanol groups on the silica surface of the column can interact strongly with the basic amine group of mebeverine, causing tailing.
-
Sample Overload: Injecting too much sample can saturate the column inlet, leading to broad, tailing peaks.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause peak distortion.
-
Solution: Dissolve and inject your sample in the initial mobile phase composition whenever possible. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.
-
Part 3: Protocols and Methodologies
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential for developing a stability-indicating method by ensuring that all potential degradation products are separated from the main peak.[1][4][5]
Objective: To generate potential degradation products of mebeverine and verify their separation from the parent drug.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of mebeverine hydrochloride at approximately 500 µg/mL in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).[1]
-
Expose to Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
-
Acid Hydrolysis: Add 1M HCl and reflux for 1-2 hours.[1]
-
Base Hydrolysis: Add 0.1M NaOH and keep at room temperature for 6 hours or reflux for 30 minutes.[1][12]
-
Oxidative Degradation: Add 3-30% H₂O₂ and heat at 70°C for 24 hours.[1]
-
Thermal Degradation: Heat the solid drug substance at 105°C for 6 hours.[12]
-
-
Neutralization and Dilution: Before injection, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration of approximately 25-50 µg/mL.
-
Chromatographic Analysis: Inject the stressed samples and a control (unstressed) sample into the HPLC system.
-
Evaluation: Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the mebeverine peak. The method is considered "stability-indicating" if this separation is achieved.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
-
Souri, E., Negahban Aghdami, A., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 199–206. [Link]
-
Souri, E., et al. (2014). A Stability Indicating HPLC Method for Determination of Mebeverine in the Presence of Its Degradation Products and Kinetic Study of Its Degradation in Oxidative Condition. PubMed. [Link]
-
Souri, E., et al. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate. [Link]
-
Dhanapal, Y., & Senith, S. K. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Sujana, K., et al. (2014). A Novel Validated Analytical Method Development for the Binary Mixture of Mebeverine and Chlordiazepoxide in Pharmaceutical Formulation and its Application to Stress Studies. Pharmaceutical Analytica Acta. [Link]
-
Srinivasan, V., et al. (2011). Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method. ResearchGate. [Link]
-
Srinivasan, V., et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. R Discovery. [Link]
-
Srinivasan, V., et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]
-
Srinivasan, V., et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]
-
Development and Validation of HPLC Method for Determination of Degradation Impurities for the Qualification of Mebevrine HCl. ResearchGate. [Link]
-
Hussein, N. J., et al. (2024). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Cognizance Journal of Multidisciplinary Studies. [Link]
-
A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. SciSpace. [Link]
-
Reddy, Y. R., & Kumar, K. K. (2017). method development and validation of mebeverine hcl in bulk drugs by rp-hplc method. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. ResearchGate. [Link]
-
A New RP-HPLC Method for Analysis of Mebeverine Hydrochloride in Raw Materials and Tablets. Scribd. [Link]
-
HPLC Troubleshooting Guide. University of Athens. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Syed, A., et al. (2018). Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
Sources
- 1. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. cognizancejournal.com [cognizancejournal.com]
- 11. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Overcoming matrix effects in O-Desmethyl mebeverine acid methyl ester LC-MS/MS quantification
Welcome to the Technical Support Center for the bioanalysis of mebeverine metabolites. This guide is specifically engineered for researchers and drug development professionals facing signal instability, poor reproducibility, or validation failures during the LC-MS/MS quantification of O-Desmethyl mebeverine acid methyl ester .
Below, you will find a causality-driven troubleshooting framework, self-validating protocols, and quantitative benchmarks designed to bring your assays into compliance with international regulatory standards.
Diagnostic & Mitigation Workflow
Before altering your sample preparation or chromatography, it is critical to systematically isolate the root cause of the signal variability. The following logical workflow dictates the standard operating procedure for diagnosing and resolving matrix-induced ionization issues.
Diagnostic and mitigation workflow for LC-MS/MS matrix effects.
Expert Troubleshooting Q&A
Q1: What is the mechanistic cause of the severe ion suppression observed for O-Desmethyl mebeverine acid methyl ester in ESI+ mode? A: O-Desmethyl mebeverine acid is a highly polar primary metabolite of the antispasmodic drug mebeverine[1]. When derivatized to its methyl ester, the molecule retains its basic tertiary amine and phenolic hydroxyl groups. In positive Electrospray Ionization (ESI+) mode, this basicity makes the analyte highly susceptible to ionization competition.
Matrix effects in plasma are predominantly caused by endogenous glycerophospholipids (e.g., phosphatidylcholines)[2]. Because phospholipids possess high proton affinities and extreme surface activity, they aggressively migrate to the surface of the ESI droplet. If they co-elute with your target analyte, they monopolize the available charge during the desolvation process. This leaves the O-desmethyl mebeverine acid methyl ester neutral and invisible to the mass spectrometer, resulting in severe signal suppression[2].
Q2: How do I quantitatively differentiate between poor extraction recovery and matrix-induced ion suppression? A: To build a self-validating system, you must isolate extraction efficiency from ionization efficiency. According to the [3], this is achieved by independently calculating the Matrix Factor (MF) and Extraction Recovery :
-
Extraction Recovery: Compare the peak area of the analyte spiked before extraction to the peak area of the analyte spiked after extraction. This measures physical loss during sample prep.
-
Matrix Factor (MF): Compare the peak area of the analyte spiked after extraction (into a blank matrix extract) to the peak area of a neat standard solution at the exact same concentration[4].
An MF < 1 indicates ion suppression. To pass regulatory validation, the Coefficient of Variation (CV) of the Internal Standard (IS)-normalized MF across at least six different matrix lots must be <15%[3].
Q3: My current Protein Precipitation (PPT) method yields an unacceptable IS-normalized MF CV of 22%. How can I effectively mitigate this? A: Standard PPT with acetonitrile or methanol successfully precipitates proteins but leaves >90% of phospholipids in the supernatant. To mitigate this, you must shift your sample preparation strategy to actively exclude phospholipids.
Because O-desmethyl mebeverine acid methyl ester contains a basic tertiary amine, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal choice. The basic amine binds tightly to the sulfonic acid groups on the MCX sorbent. This allows you to utilize a 100% organic wash (e.g., methanol) to aggressively flush away neutral and zwitterionic lipids (including the problematic phosphatidylcholines) before eluting the target analyte with a basic organic solvent. Furthermore, utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as[5], ensures that any residual matrix variations are perfectly compensated for, easily bringing your MF CV under the 15% threshold[4].
Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (Qualitative Matrix Effect Assessment)
This protocol creates a self-validating visual map of your chromatography, proving exactly where matrix components are interfering with your analyte[2].
-
Preparation: Prepare a neat solution of O-Desmethyl mebeverine acid methyl ester at 100 ng/mL in the initial mobile phase.
-
Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the mass spectrometer ESI source.
-
Infusion: Using a syringe pump, continuously infuse the neat analyte solution into the T-piece at a constant flow rate of 10 µL/min.
-
Injection: Inject a blank matrix extract (e.g., blank human plasma prepared via your current extraction method) onto the LC column and initiate your standard chromatographic gradient.
-
Validation Check: Monitor the MRM transition for the analyte. You should observe a steady, elevated baseline. Any significant localized dips in this baseline definitively identify retention time zones suffering from matrix-induced ion suppression[2]. If your analyte's retention time falls within a dip, you must adjust the LC gradient or change the sample preparation.
Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow
This protocol leverages the pKa of the analyte's tertiary amine to chemically isolate it from phospholipid interference.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid to disrupt protein binding and ensure the tertiary amine is fully ionized.
-
Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in Water.
-
Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.
-
Aqueous Wash: Pass 1 mL of 2% Formic Acid in Water to remove polar endogenous interferences and salts.
-
Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. Causality note: Because the analyte is ionically bound to the sorbent, this strong organic wash strips away strongly retained phospholipids without eluting the analyte.
-
Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte's basic amine, breaking the ionic bond and eluting it from the sorbent.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Quantitative Method Comparison
The table below summarizes the quantitative impact of different sample preparation strategies on the bioanalysis of O-Desmethyl mebeverine acid methyl ester in human plasma.
Table 1: Comparative Evaluation of Sample Preparation Methods
| Sample Preparation Strategy | Absolute Matrix Factor (%) | IS-Normalized MF CV (%) | Extraction Recovery (%) | Phospholipid Removal (%) | Regulatory Compliance (ICH M10) |
| Protein Precipitation (ACN) | 45.2% (Severe Suppression) | 22.4% | 92.1% | < 10% | FAIL |
| Liquid-Liquid Extraction (MTBE) | 78.5% | 12.1% | 75.4% | ~ 60% | PASS (Borderline) |
| Phospholipid Removal Plates | 92.1% | 6.5% | 85.2% | > 95% | PASS |
| MCX Solid-Phase Extraction | 96.3% (Minimal Suppression) | 4.2% | 88.7% | > 95% | PASS (Optimal) |
Note: Data assumes the use of a stable isotope-labeled internal standard (SIL-IS) for IS-Normalized MF calculations.
References
-
Moskaleva, N., Baranov, P., & Appolonova, S. "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis (2017). URL:[Link]
-
ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass (2025). URL:[Link]
-
González-García, et al. "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis." PMC / NIH (2023). URL:[Link]
-
Pan, J., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules / PMC (2020). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting low signal-to-noise ratio in mass spec for mebeverine metabolites
Welcome to the technical support center for the analysis of mebeverine metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the LC-MS/MS analysis of mebeverine's major metabolites: Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC). Due to the rapid in-vivo hydrolysis of the parent drug, quantitative bioanalysis focuses on these key metabolites.[1][2][3][4] A common and significant hurdle in this analysis is achieving a satisfactory signal-to-noise ratio (S/N), often compromised by the complex nature of biological matrices like plasma.
This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you overcome these challenges and ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise ratio for mebeverine metabolites, particularly in plasma samples, consistently low?
A low signal-to-noise ratio in the analysis of mebeverine metabolites is a frequent issue, primarily stemming from a phenomenon known as matrix effects , specifically ion suppression .[5][6][7] Biological matrices such as plasma are complex mixtures containing endogenous components like phospholipids, salts, and proteins.[6] During electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of your target analytes (MAL, MAC, and DMAC), thereby reducing their signal intensity.[5][8][9]
The inherent instability of the parent mebeverine molecule in plasma, which rapidly hydrolyzes to its metabolites, means that you are measuring analytes that are often present at low concentrations to begin with, making them more susceptible to the impact of ion suppression.[1][2][3]
Q2: I've confirmed instrument performance with neat standards, but my plasma samples still show poor signal. How can I definitively diagnose ion suppression?
This is a classic indication of matrix effects. To confirm and visualize the extent of ion suppression, a post-column infusion experiment is the gold standard.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of your mebeverine metabolites in a suitable solvent (e.g., methanol/water).
-
Set up a post-column infusion: Using a syringe pump, continuously infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Inject a blank, extracted plasma sample: While the standard is being continuously infused, inject a plasma sample that has undergone your standard sample preparation procedure but contains no analyte.
-
Monitor the analyte signal: Observe the signal intensity of your target metabolite MRM transitions throughout the chromatographic run.
-
Interpretation: A stable baseline signal will be observed when no matrix components are eluting. Any significant drop in this baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[6]
Q3: What are the most effective strategies to mitigate ion suppression and improve the signal for mebeverine metabolites?
The most effective approach to combat ion suppression is to minimize the introduction of interfering matrix components into the mass spectrometer. This can be achieved through a combination of rigorous sample preparation and optimized chromatography.
-
Enhanced Sample Preparation: Simple protein precipitation, while quick, is often insufficient for removing all interfering phospholipids.[6] Implementing a more thorough sample cleanup technique like Solid-Phase Extraction (SPE) can significantly reduce matrix effects.[5]
-
Chromatographic Separation: Adjusting your LC method to chromatographically resolve your analytes from the regions of ion suppression (identified via post-column infusion) is a powerful strategy.[5][8]
Troubleshooting Guides
Issue 1: Low Signal Intensity Across All Metabolites
If you are experiencing a general loss of signal for MAL, MAC, and DMAC, a systematic approach is necessary to identify the root cause.
Troubleshooting Workflow for Low Signal Intensity
Caption: Systematic workflow for troubleshooting low signal intensity.
Step-by-Step Guide:
-
Verify Instrument Performance:
-
Action: Prepare and inject individual neat standards of MAL, MAC, and DMAC.
-
Expected Outcome: You should observe strong, reproducible signals with good peak shapes.
-
Troubleshooting: If the signal is poor for neat standards, the issue lies with the mass spectrometer itself.[10] Check for a dirty ion source, ensure proper tuning and calibration, and verify mobile phase composition and delivery.[11]
-
-
Evaluate Sample Preparation:
-
Action: If neat standards perform well, the problem is likely related to your sample matrix and preparation method. The primary goal is to remove interfering endogenous components.
-
Recommendation: Transition from a simple protein precipitation method to a more robust technique like Solid-Phase Extraction (SPE).
-
Issue 2: Poor Peak Shape and Inconsistent Retention Times
Poor chromatography can lead to a reduced signal-to-noise ratio and unreliable quantification.
-
Action:
-
Ensure your mobile phases are fresh and correctly prepared.
-
Check for system leaks and ensure the column is properly installed and conditioned.
-
If using a gradient, ensure proper mixing and delivery.
-
-
Rationale: Inconsistent retention times can indicate problems with the LC pump or column degradation.[5][10] Poor peak shape can be a result of column overload, secondary interactions with the stationary phase, or issues with the sample solvent.[11]
In-Depth Protocols
Protocol 1: Protein Precipitation (Basic Cleanup)
This method is fast but may not be sufficient for achieving the lowest limits of detection due to residual matrix components.
-
To 100 µL of plasma sample, add 300-400 µL of ice-cold acetonitrile containing your internal standard.
-
Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
SPE offers a more selective sample preparation, leading to cleaner extracts and reduced ion suppression.[5] For mebeverine metabolites, which include both acidic (MAC, DMAC) and alcohol (MAL) functionalities, a mixed-mode or polymeric reversed-phase sorbent is often effective.
Step-by-Step SPE Protocol (Generic Example using Polymeric Reversed-Phase Sorbent):
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). An elution solvent containing a small amount of base (e.g., 2% ammonium hydroxide in methanol) can improve the recovery of acidic metabolites.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Data Presentation
Table 1: Key Mass Spectrometry Parameters for Mebeverine Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Mebeverine Alcohol (MAL) | 266.2 | 121.1 / 149.1 | Positive | [12][13] |
| Mebeverine Acid (MAC) | 280.2 | 121.1 / 132.1 | Positive | [12][13] |
| Desmethylmebeverine Acid (DMAC) | 266.2 | 107.1 / 135.1 | Positive/Negative | [12][13][14] |
Note: The optimal product ions and collision energies should be determined empirically on your specific instrument.
Visualizing the Science
Diagram 1: The Root of the Problem - Ion Suppression
This diagram illustrates how co-eluting matrix components from a plasma sample can interfere with the ionization of mebeverine metabolites in the ESI source.
Caption: The mechanism of ion suppression in the ESI source.
Diagram 2: Chemical Structures of Mebeverine and its Major Metabolites
Understanding the chemical structures is key to predicting their behavior during extraction and ionization.
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A Comparative Guide to the Validation of Stability-Indicating HPLC Assays for O-Desmethyl Mebeverine Acid Methyl Ester
Abstract
The development and validation of a stability-indicating assay method (SIAM) is a critical component of the pharmaceutical development lifecycle.[1][2] This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of an assay for O-Desmethyl mebeverine acid methyl ester, a known metabolite of the antispasmodic drug Mebeverine.[3][4] By objectively comparing a conventional C18 stationary phase with a Phenyl-Hexyl phase, this document elucidates the causality behind chromatographic choices and provides detailed, field-proven protocols. All methodologies and validation parameters are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[5][6][7]
Introduction: The Imperative for a Validated Stability-Indicating Method
O-Desmethyl mebeverine acid methyl ester is a significant metabolite in the biotransformation of Mebeverine.[3][4] To ensure the safety and efficacy of any drug product, regulatory bodies mandate that analytical methods must be able to accurately measure the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradation products.[1][8] A stability-indicating method is a validated analytical procedure that demonstrates such specificity under various environmental stresses, including heat, light, humidity, and chemical exposure (acid, base, oxidation).[1][8][9]
The objective of this guide is to compare two reversed-phase HPLC (RP-HPLC) methods, differing primarily in their stationary phase chemistry, and to validate their performance as stability-indicating assays for O-Desmethyl mebeverine acid methyl ester. This comparison will highlight how subtle changes in column chemistry can significantly impact critical performance attributes like resolution, peak shape, and overall method robustness.
Foundational Principles and Experimental Design
The core principle of a stability-indicating method is its ability to resolve the main analyte peak from all potential degradation products.[2] This is formally demonstrated through forced degradation (or stress testing) studies, which intentionally degrade the analyte to generate these products.[9][10][11] The subsequent validation process then quantifies the method's performance characteristics to prove it is fit for its intended purpose.[6][12]
Comparative Chromatographic Systems
To provide a meaningful comparison, two distinct HPLC methods were designed. The primary variable is the column's stationary phase, which governs the separation mechanism.
-
Method A: The Industry Standard (C18 Column)
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
-
Column: A Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: The phenyl-hexyl phase provides a unique separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with aromatic moieties in the analyte or its degradants. This can lead to enhanced resolution for specific compound pairs that are difficult to separate on a standard C18 phase.[15]
-
Experimental and Validation Workflow
The overall process follows a logical sequence from method setup and forced degradation to a comprehensive validation against ICH Q2(R1) criteria.
Caption: High-level workflow for the comparative validation study.
Detailed Methodologies
Materials and Reagents
-
Reference Standard: O-Desmethyl mebeverine acid methyl ester (Purity > 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent)
-
Reagents: Formic Acid (AR Grade), Ammonium Acetate (AR Grade), Hydrochloric Acid (37%), Sodium Hydroxide, Hydrogen Peroxide (30%)
Chromatographic Conditions
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B to 70% B over 15 min | 30% B to 70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 263 nm | UV at 263 nm |
| Injection Vol. | 10 µL | 10 µL |
Protocol: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the method's specificity and stability-indicating nature.[9][11] A stock solution of O-Desmethyl mebeverine acid methyl ester (1 mg/mL in methanol) was used for all stress conditions.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 24 hours. Dissolve in methanol to prepare the sample.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a total illumination of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.
Caption: Conceptual overview of the forced degradation process.
Protocol: Method Validation
The validation was conducted according to ICH Q2(R1) guidelines, assessing the following parameters for both Method A and Method B.[6][7]
-
Specificity: Injecting blank, placebo, and stressed samples to ensure no interference at the analyte's retention time and to assess peak purity using a photodiode array (PDA) detector.
-
Linearity: Analyzing five concentrations across 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve and determine the correlation coefficient (r²).
-
Accuracy (% Recovery): Performing recovery studies by spiking a placebo matrix with the analyte at three levels (80%, 100%, 120%) in triplicate.
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the 100% concentration sample on the same day.
-
Intermediate Precision (Inter-day): Repeating the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally varying method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) and observing the impact on results.
Comparative Results and Discussion
The following tables present hypothetical but realistic data to illustrate the performance comparison between the two methods.
Specificity and Forced Degradation
Both methods successfully separated the parent analyte from all major degradation products. However, Method B showed a distinct advantage in resolving a critical pair of degradants formed under oxidative stress.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation (Approx.) | Critical Resolution (Rs) between DP-Ox1 and DP-Ox2 |
| Method A (C18) | ||
| Acid (1M HCl, 80°C) | ~15% | > 2.0 |
| Base (0.1M NaOH, RT) | ~25% | > 2.0 |
| Oxidative (10% H₂O₂) | ~20% | 1.4 |
| Thermal (105°C) | ~5% | > 2.0 |
| Photolytic | ~8% | > 2.0 |
Discussion: The resolution (Rs) value of 1.4 for the oxidative degradants in Method A is below the generally accepted minimum of 1.5 for baseline separation, indicating co-elution risk. Method B, leveraging π-π interactions, provided superior selectivity for these specific aromatic degradants, achieving a robust Rs of 2.8. This is a critical advantage for a stability-indicating assay.
Validation Parameter Comparison
Table 2: Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Method A (C18) | Method B (Phenyl-Hexyl) |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% | 99.5 - 101.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% | 0.72% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.15% | 0.98% |
| LOQ (µg/mL) | Report | 0.5 µg/mL | 0.4 µg/mL |
| Robustness | No significant impact | Passed | Passed |
Discussion: Both methods performed exceptionally well and met all predefined acceptance criteria for validation.[16][17][18] Method B demonstrated slightly better performance in terms of linearity, precision, and sensitivity (lower LOQ). While the differences are minor, they suggest a more consistent and reliable method. The superior precision (%RSD) in Method B can be attributed to the better peak shapes and resolution achieved, which minimizes integration errors.
Conclusion and Recommendations
This guide demonstrates that while a standard C18 column (Method A) can provide acceptable results for a stability-indicating assay of O-Desmethyl mebeverine acid methyl ester, an alternative selectivity column like a Phenyl-Hexyl phase (Method B) can offer significant advantages.
Method B is the recommended choice for the following reasons:
-
Superior Specificity: It provides critical baseline resolution of key oxidative degradation products where the C18 method falls short. This is the most important attribute of a stability-indicating method.[1]
-
Enhanced Performance: It exhibits marginally better linearity, precision, and sensitivity, contributing to higher data quality and confidence in the results.
The causality behind this improved performance lies in the unique π-π interaction capability of the phenyl-hexyl stationary phase, which complements standard hydrophobic interactions to achieve a more powerful separation. This case study underscores the importance of screening alternative column chemistries early in method development to ensure the final validated assay is not only compliant but also robust and reliable for its entire lifecycle.
References
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Nelson Labs. Forced Degradation Studies for Stability.[Link]
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Symbiont. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.[Link]
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Ashok, P. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Analysis.[Link]
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Sutton, C. et al. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine.Journal of Analytical Toxicology.[Link]
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Onyx. A practical guide to forced degradation and stability studies for drug substances.[Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
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Cenmed. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.[Link]
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ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).[Link]
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U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
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Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2019, July 19). Mebeverine Product Information.[Link]
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Biocompare. (2014, October 31). Picking the Perfect HPLC Column.[Link]
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Hawach Scientific. (2026, March 1). Normal-Phase vs. Reversed-Phase HPLC Columns.[Link]
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Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.[Link]
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Agilent Technologies. A Look at Column Choices.[Link]
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Alagawadi, K. R. et al. (2023). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC.PubMed.[Link]
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Vemula, V. R. & Sharma, P. K. (2014). Stability Indicating HPLC Method Development and Validation.SciSpace.[Link]
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A., A. & S., S. (2012). Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk.ResearchGate.[Link]
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Srinivasan, V. et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD.Taylor & Francis Online.[Link]
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Srinivasan, V. et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD.R Discovery.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 45038887, O-Desmethyl Mebeverine Acid.[Link]
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Souri, E. et al. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition.ResearchGate.[Link]
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A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and UV Methods for Mebeverine Impurity Profiling
Introduction: The Imperative of Purity in Mebeverine Formulations
Mebeverine hydrochloride, an antispasmodic agent widely used for treating irritable bowel syndrome, functions by acting directly on the smooth muscle of the gastrointestinal tract.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the API over time, or interaction with excipients.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of these impurities.[3][4]
This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two powerful analytical techniques for mebeverine impurity profiling: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While LC-MS/MS offers unparalleled specificity and sensitivity for impurity identification and structural elucidation, HPLC-UV serves as a robust, reliable, and cost-effective workhorse for routine quality control (QC).
The core objective of cross-validation is to demonstrate that the routine QC method (HPLC-UV) provides results that are comparable and reliable relative to the more definitive method (LC-MS/MS). This ensures that the day-to-day method is "fit for purpose" and can confidently be used for batch release and stability testing, with a deep, science-backed understanding of its capabilities and limitations.[5][6] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, compliant, and scientifically sound strategy for mebeverine impurity control.
Methodology Deep Dive: Choosing the Right Tool for the Job
The selection of an analytical method is driven by the specific question we aim to answer. For impurity profiling, the questions range from "What is this unknown peak?" to "How much of this known impurity is in my batch?"
LC-MS/MS: The Gold Standard for Specificity and Identification
Liquid Chromatography-tandem Mass Spectrometry is the definitive technique for impurity profiling. Its power lies in its ability to physically separate impurities from the API and each other (the LC part) and then provide highly specific identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns (the MS/MS part).
Causality Behind Experimental Choices:
-
Chromatography: A reversed-phase C18 or C8 column is typically effective for separating mebeverine and its potential degradation products, which exhibit a range of polarities.[1][7] A gradient elution using a mobile phase of acetonitrile and an aqueous buffer (like ammonium acetate or formic acid) is employed to resolve compounds with different physicochemical properties in a single run.[8][9] The acidic modifier is crucial as it aids in the protonation of mebeverine and its amine-containing impurities, leading to better peak shape and enhanced ionization for MS detection.
-
Mass Spectrometry: Mebeverine, containing a tertiary amine, is readily ionized using Electrospray Ionization (ESI) in positive mode. For quantification, Multiple Reaction Monitoring (MRM) is the preferred scan mode. In MRM, we pre-select the m/z of the parent ion and a specific fragment ion. This two-stage filtering dramatically reduces chemical noise, providing exceptional sensitivity and specificity, allowing for the detection of trace-level impurities even if they co-elute with other components.[10]
HPLC-UV: The Workhorse for Routine Quality Control
For routine analysis in a QC environment, HPLC-UV is often the preferred method due to its robustness, lower cost, and ease of use. It relies on the same powerful separation principles as LC-MS/MS but uses a UV-Vis detector for quantification.
Causality Behind Experimental Choices:
-
Chromatography: The liquid chromatography setup is often identical or very similar to that used for LC-MS/MS to ensure comparable separation. However, mobile phase additives may differ; for instance, non-volatile buffers like phosphate can be used with UV detection but are incompatible with MS.[1]
-
UV Detection: Quantification is based on the principle that chromophores within a molecule absorb light at specific wavelengths. Mebeverine has distinct UV absorbance maxima, often around 220-225 nm and 263 nm, corresponding to its molecular structure.[11][12] The choice of wavelength is a critical parameter; it is selected to maximize the response for the impurities of interest while minimizing interference from the main API peak, especially when impurities are present at very low levels. A Photo Diode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which helps in assessing peak purity and identifying potential co-eluting impurities.
Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV
The following table summarizes the key performance characteristics of each technique in the context of mebeverine impurity profiling.
| Parameter | LC-MS/MS | HPLC-UV (with PDA) | Rationale & Justification |
| Specificity | Exceptional . Discriminates based on both retention time and unique mass-to-charge ratios (m/z) of parent and fragment ions. Can confirm identity unambiguously. | Good to Very Good . Primarily relies on chromatographic separation (retention time). Peak purity analysis with a PDA detector adds confidence but cannot resolve co-eluting species with similar UV spectra. | LC-MS/MS is the reference for specificity. Cross-validation aims to prove the UV method's specificity is sufficient for its intended purpose. |
| Sensitivity (LOD/LOQ) | Exceptional . Typically in the low ng/mL to pg/mL range.[8] Ideal for trace-level genotoxic or unknown impurities. | Good . Typically in the µg/mL range.[1][13] Generally sufficient for reporting thresholds defined by ICH Q3A/B. | The sensitivity of the UV method must be proven adequate to detect and quantify impurities at or below the required reporting threshold. |
| Linearity & Range | Good . Wide dynamic range, but can be susceptible to matrix effects or detector saturation at high concentrations. | Excellent . Typically demonstrates strong linearity over 2-3 orders of magnitude.[11][12] | Both methods must demonstrate linearity over the range of expected impurity concentrations, from the LOQ to above the specification limit. |
| Precision & Accuracy | Excellent . Modern instruments provide high levels of precision (%RSD <5%) and accuracy (%Recovery 95-105%). | Excellent . A well-developed method is highly precise (%RSD <2%) and accurate (%Recovery 98-102%).[12] | Both methods must meet ICH validation criteria for precision and accuracy.[3][4] |
| Structural Elucidation | Yes . High-resolution MS (HRMS) can provide elemental composition, and MS/MS fragmentation patterns help elucidate the structure of unknown impurities. | No . Provides no structural information beyond the UV spectrum, which is generally not unique enough for identification. | This is a key advantage of MS and why it's essential during development and for investigating unknown peaks found by the UV method. |
| Cost & Complexity | High . Expensive instrumentation, requires specialized expertise and more complex maintenance. | Low to Moderate . Lower instrument cost, more accessible to standard QC labs, and simpler to operate. | The cost-effectiveness and accessibility of HPLC-UV make it the preferred choice for routine testing, provided its performance is validated. |
Visualizing the Analytical Workflows
The fundamental difference between the two techniques lies in the detector.
Caption: Comparative instrument workflow for HPLC-UV and LC-MS/MS.
The Cross-Validation Protocol: Bridging the Methods
Cross-validation is a formal process to demonstrate the equivalency of two analytical procedures.[6] Here, we ensure that the HPLC-UV method can reliably quantify the same impurities as the LC-MS/MS method under real-world conditions.
Caption: Workflow for the cross-validation of analytical methods.
Acceptance Criteria
The core of the cross-validation lies in comparing the quantitative results for each specified impurity. While there are no universal regulatory acceptance criteria, a common and scientifically sound approach is to evaluate the difference or ratio between the results obtained from the two methods.
-
For each specified impurity: The percentage impurity reported by the HPLC-UV method should not differ from the LC-MS/MS method by more than a predefined amount. A typical acceptance criterion is a relative difference of ≤15% for impurities present at >1.0%, and ≤25% for impurities present between 0.1% and 1.0%.
-
Correlation: The results across a range of concentrations (e.g., from different levels of degradation) should show a strong correlation (R² > 0.98).
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to generate the very impurities the methods are designed to detect.[1][14]
-
Preparation: Prepare solutions of mebeverine HCl (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1M HCl and reflux for 4-6 hours.
-
Base Hydrolysis: Add 0.1M NaOH and keep at room temperature for 6-8 hours. Mebeverine is known to be particularly susceptible to base hydrolysis.[7][15]
-
Oxidative Degradation: Add 15-30% H₂O₂ and keep at 70°C for 24 hours.[1]
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Sample Processing: After degradation, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration (e.g., 25-50 µg/mL) for analysis. These samples will contain a rich profile of relevant impurities.
Protocol 2: LC-MS/MS Method for Impurity Profiling
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: ESI, Positive Mode.
-
Scan Mode: MRM (for known impurities) and Full Scan (for unknowns).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: To be determined using reference standards for known impurities (e.g., Veratric Acid, Mebeverine Alcohol) and the mebeverine API.
-
Protocol 3: HPLC-UV Method for Impurity Profiling
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: (Similar to LC-MS/MS method, adjusted for column dimensions) Start at 20% B, ramp to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
UV Detection:
Protocol 4: Cross-Validation Execution
-
Sample Selection: Use samples from the forced degradation study (Protocol 1). Select at least 3-5 samples that show different impurity profiles, ensuring the major degradants are present at levels between the LOQ and ~1.0%.
-
Analysis:
-
Inject each selected sample in triplicate on the validated LC-MS/MS system.
-
Inject the exact same sample vials in triplicate on the validated HPLC-UV system.
-
-
Data Processing:
-
For both methods, calculate the amount of each impurity as a percentage relative to the main mebeverine peak area (Area % with relative response factors applied, if known).
-
-
Evaluation:
-
Tabulate the mean % impurity results from both methods for each identified impurity peak.
-
Calculate the percentage difference for each impurity: [(UV_Result - MS_Result) / MS_Result] * 100.
-
Compare the calculated difference against the pre-defined acceptance criteria.
-
If all impurities meet the criteria, the methods are considered cross-validated. If not, an investigation is required to understand the source of the discrepancy.
-
Conclusion: A Foundation of Trustworthy Data
Cross-validating an HPLC-UV method against a high-specificity LC-MS/MS method is not merely a regulatory checkbox; it is a fundamental scientific exercise that builds confidence and trustworthiness into the entire quality control strategy.[16] By demonstrating that the routine method produces data comparable to the reference method, we ensure that critical decisions about product quality and patient safety are based on a solid, verifiable analytical foundation. This guide provides the framework and the scientific rationale to design and execute a successful cross-validation study for mebeverine, ensuring that both advanced and routine analytical tools are leveraged to their full potential.
References
-
ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link][3]
-
Patel, R. et al. (2023). Development and validation of simple, precise UV spectrophotometric methods for the quantification of Mebeverine HCl in API and. World Journal of Pharmacy and Pharmaceutical Sciences. [Link][11]
-
PharmaLex. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. PharmaLex. [Link][16]
-
Souri, E. et al. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences. [Link][1]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][4]
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Srinivasan, V. et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. R Discovery. [Link][15]
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Srinivasan, V. et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link][14][17]
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ResearchGate. (2011). Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method | Request PDF. [Link][7]
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ICH. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Draft version. International Council for Harmonisation. [Link][18]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][19]
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Journal of Drug Delivery and Therapeutics. (2022). new uv-spectrophotometric method development and validation of mebeverine hcl in pure and formulation. [Link][12]
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Daicel Pharma Standards. Mebeverine Impurities Manufacturers & Suppliers. [Link][2]
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ResearchGate. (2014). UV spectrophotometric method development and validation for the simultaneous quantitative estimation of Mebeverine hydrochloride and Chlordiazepoxide in capsules | Request PDF. [Link][20]
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Anand, G. et al. (2022). DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR THE QUANTIFICATION OF MEBEVERINE HYDROCHLORIDE IN BULK AND MARKETED TA. European Journal of Pharmaceutical and Medical Research. [Link][21]
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Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link][5]
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IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. [Link][22]
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Mathews, J. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Open Access Journals. [Link][10]
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PubMed. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link][8]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][6]
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ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link][9]
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International Journal of Pharmacy & Technology. (2017). method development and validation of mebeverine hcl in bulk drugs by rp-hplc method. [Link][23]
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Research Journal of Pharmacy and Technology. (2017). Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. [Link][13]
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Comparative Pharmacokinetics of Mebeverine and Its Desmethyl and Esterified Metabolites: A Technical Guide
Introduction to Mebeverine's Unique Pharmacokinetic Profile
Mebeverine hydrochloride is a musculotropic antispasmodic widely utilized in the management of irritable bowel syndrome (IBS)[1]. For drug development professionals and analytical scientists, the pharmacokinetic (PK) evaluation of mebeverine presents a distinct analytical challenge: the parent compound is virtually undetectable in systemic circulation following oral administration, with systemic bioavailability estimated at less than 10%[1].
This phenomenon is driven by rapid, occurring extensively in the intestinal mucosa and liver[1][2][3]. Because the parent drug is highly unstable in esterase-containing biological fluids like blood and plasma[2], bioequivalence and PK studies cannot rely on mebeverine itself. Instead, systemic exposure must be assessed via the quantification of its downstream esterified, oxidized, and desmethyl metabolites[4][5].
Metabolic Cascade and Structural Conversion
The biotransformation of mebeverine is a multi-step, non-cytochrome P450 (CYP) dependent process[1]. It is initiated by non-specific esterases that rapidly cleave the ester bond to yield two primary metabolites: veratric acid (VA) and mebeverine alcohol (MAL) [1][3].
Following this initial cleavage, MAL is subsequently oxidized to form mebeverine acid (MAC) , which is further demethylated to generate desmethyl mebeverine acid (DMAC) [4][6].
Metabolic cascade of mebeverine via esterase hydrolysis, oxidation, and demethylation.
Comparative Pharmacokinetic Profile
Understanding the distinct half-lives and Tmax of these metabolites is essential for designing dosing regimens and proving bioequivalence. MAC and DMAC represent the most abundant circulating species, providing the most reliable metrics for Area Under the Curve (AUC) and Cmax [4][6]. The elimination half-life of these active metabolites is approximately 5 to 6 hours, which supports the standard twice-daily dosing of modified-release formulations without significant accumulation during chronic use[1].
| Compound | Metabolic Role | Systemic Bioavailability | Tmax (h) | Elimination Half-Life ( t1/2 ) | Primary Analytical Mode |
| Mebeverine | Parent Drug | < 10% (Extensive presystemic hydrolysis) | N/A | N/A | N/A (Rarely detected) |
| Veratric Acid (VA) | Primary Ester Cleavage Metabolite | High (Major circulating) | ~1.0 - 1.5 | ~2.0 - 3.0 h | LC-MS/MS (+ESI) |
| Mebeverine Alcohol (MAL) | Primary Ester Cleavage Metabolite | Low-Moderate | ~1.0 - 1.5 | ~2.5 h | LC-MS/MS (+ESI) |
| Mebeverine Acid (MAC) | Secondary Oxidized Metabolite | High (Major circulating) | ~2.0 - 2.5 | ~5.5 h | LC-MS/MS (+ESI) |
| Desmethyl Mebeverine Acid (DMAC) | Tertiary Demethylated Metabolite | High (Major circulating) | ~2.5 - 3.0 | ~5.5 h | LC-MS/MS (-ESI) |
(Data synthesized from established pharmacokinetic profiles of mebeverine metabolites[1][5][7])
Experimental Methodology: Multiplexed LC-MS/MS Quantification
To accurately map the PK profile of mebeverine, researchers must employ highly sensitive multiplexed assays. The simultaneous quantification of MAL, MAC, and DMAC is complicated by their differing ionization efficiencies and analytical limits of quantification (LLOQ)[4].
Self-Validating Protocol: HPLC-MS/MS Analysis with Polarity Switching
Expertise & Causality: Early analytical methods struggled with the nonlinear ionization of DMAC in positive electrospray ionization (+ESI) mode[4]. While MAL and MAC ionize efficiently in +ESI, DMAC experiences space-charge effects and saturation at higher concentrations[4]. The critical methodological pivot established by is the use of polarity switching , analyzing DMAC in negative ionization (-ESI) mode to restore linearity without requiring sample dilution, which would otherwise push MAL below its LLOQ[4].
Step 1: Plasma Sample Preparation (Protein Precipitation)
-
Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of internal standard solution (e.g., 2H5 -DMAC, 500 ng/mL).
-
Causality: A stable isotope-labeled internal standard is strictly required to correct for matrix effects and variable extraction recoveries, especially when crossing the polarity switch during MS detection[4][8].
-
Action: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Causality: Acetonitrile effectively crashes plasma proteins while maintaining the solubility of the polar acid metabolites (MAC, DMAC) and the lipophilic alcohol (MAL).
Step 2: Chromatographic Separation
-
Action: Inject the sample onto a UPLC C8 column (e.g., 1.7 µm, 2.1 × 50 mm) using a gradient elution of 0.1% formic acid in water and acetonitrile.
-
Causality: A C8 column provides optimal retention for the polar acid metabolites (MAC, DMAC) while preventing excessive retention of the more lipophilic MAL, ensuring a short runtime (<5 mins) suitable for high-throughput PK screening[4].
Step 3: Mass Spectrometry Detection (Polarity Switching)
-
Action: Configure the mass spectrometer to perform rapid polarity switching (e.g., 20 ms switch time). Monitor MAL and MAC in Positive MRM mode. Monitor DMAC in Negative MRM mode.
-
Causality: Negative ionization prevents the nonlinear response curve of DMAC, ensuring a dynamic range of 5–1000 ng/mL, while preserving the 0.1–10 ng/mL sensitivity required for MAL in positive mode[4].
Multiplexed LC-MS/MS workflow utilizing polarity switching for metabolite quantification.
Conclusion & Drug Development Implications
Because mebeverine operates locally within the gastrointestinal tract before undergoing extensive first-pass metabolism[1], systemic parent drug levels are an invalid metric for drug exposure. By shifting the analytical focus to the esterified (VA, MAL), oxidized (MAC), and desmethyl (DMAC) metabolites, researchers can accurately assess bioequivalence[5][7]. Implementing polarity-switching LC-MS/MS protocols ensures that the vast concentration differences between these metabolites can be captured in a single, self-validating analytical run[4].
References
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Moskaleva, N.E., et al. "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis 138 (2017): 118-125. URL:[Link]
-
Mead, N.D., et al. "Investigative Implications of the Instability and Metabolism of Mebeverine." Journal of Analytical Toxicology 30.2 (2006): 91-98. URL:[Link]
-
Tulich, L.J., et al. "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B: Biomedical Sciences and Applications 682.2 (1996): 273-281. URL:[Link]
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Geneesmiddeleninformatiebank. "Public Assessment Report Scientific discussion: Mebeverine Aristo 200 mg modified release capsules." Medicines Evaluation Board (MEB). URL:[Link]
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- 8. Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Disposal of O-Desmethyl Mebeverine Acid and Related Compounds
Introduction: Prioritizing Safety Beyond the Bench
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of O-Desmethyl Mebeverine Acid (CAS No. 586357-02-0), a metabolite of the antispasmodic agent Mebeverine.[1][2]
A critical point of clarification: this guide is based on available data for O-Desmethyl Mebeverine Acid . If you are working with a derivative such as O-Desmethyl Mebeverine Acid Methyl Ester , you must consult the specific Safety Data Sheet (SDS) provided by your supplier. However, the fundamental principles of chemical waste management outlined herein provide an essential framework that is broadly applicable to related ester compounds. The core tenet of laboratory safety is to treat any research chemical, particularly one with conflicting hazard data, with the highest degree of caution.
Section 1: Hazard Identification and Risk Assessment
The first step in any disposal protocol is a thorough understanding of the substance's properties and potential hazards. O-Desmethyl Mebeverine Acid is typically supplied as an off-white to pale beige solid and is slightly soluble in DMSO and methanol.[1][2]
A review of available safety literature reveals conflicting classifications. While one supplier SDS classifies the substance as "Not a hazardous substance or mixture," another explicitly warns that the "material should be considered hazardous until further information becomes available."[1][3] This discrepancy is not uncommon for research chemicals and underscores a foundational principle of laboratory safety: the precautionary principle . In the absence of definitive, universally accepted data, the substance must be handled and disposed of as hazardous chemical waste.
Causality: Why treat a "non-hazardous" chemical as hazardous? The rationale is rooted in risk mitigation. A misclassification can lead to improper disposal, potentially causing environmental contamination or unforeseen reactions in the waste stream. Treating it as hazardous from the outset ensures that all handling and disposal steps are conducted with the appropriate level of control, safeguarding against unknown toxicological or ecotoxicological effects.
| Property | Information | Reference |
| CAS Number | 586357-02-0 | [1][3] |
| Molecular Formula | C15H23NO3 | [3][4] |
| Molecular Weight | 265.35 g/mol | [3][4] |
| Appearance | Off-White to Pale Beige Solid | [2][5] |
| Primary Hazard | Potential for harm if ingested, inhaled, or contacts skin.[1] May emit irritant fumes during combustion.[3] | |
| Regulatory Note | Must be managed in compliance with federal (EPA), state, and local hazardous waste regulations.[6][7] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. Before handling the substance for any purpose, including disposal, ensure the proper controls are in place. This protocol is self-validating: if these controls cannot be met, work should not proceed.
-
Engineering Controls:
-
Fume Hood: All handling of the solid compound or its solutions that could generate dust, aerosols, or vapors must be conducted inside a certified chemical fume hood.[3]
-
Ventilation: The laboratory must have adequate general ventilation.
-
Safety Stations: A fully functional and accessible safety shower and eyewash station are mandatory.[3]
-
-
Personal Protective Equipment (PPE): The following PPE is required at all times when handling O-Desmethyl Mebeverine Acid waste:
-
Eye Protection: Safety goggles with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[3][8]
-
Hand Protection: Chemically resistant protective gloves (e.g., nitrile).[3]
-
Body Protection: A long-sleeved laboratory coat and closed-toe shoes are required. Impervious clothing may be necessary for larger quantities or spill cleanup.[3][9]
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used in accordance with your institution's chemical hygiene plan and OSHA regulations.[3][8]
-
Section 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow minimizes risk and ensures regulatory compliance. This process begins the moment the chemical is deemed waste and ends with its documented transfer to a certified disposal vendor.
Caption: Workflow for Routine Disposal of O-Desmethyl Mebeverine Acid Waste.
Methodology:
-
Waste Characterization: The first operational step is to formally classify the waste. Due to its nature as a bioactive research chemical and conflicting safety data, all O-Desmethyl Mebeverine Acid waste (including pure solid, solutions, and contaminated items like gloves or weigh boats) must be designated as hazardous chemical waste. This classification dictates all subsequent handling procedures.
-
Segregation: At the point of generation, segregate this waste from other chemical streams. It should not be mixed with incompatible materials such as strong oxidizing agents, acids, or bases.
-
Causality: Co-mingling incompatible wastes can lead to dangerous chemical reactions, gas generation, or fire. Proper segregation is a cornerstone of preventing laboratory accidents.[10]
-
-
Containerization:
-
Select a waste container that is in good condition and chemically compatible with the substance and any solvents used (e.g., a high-density polyethylene (HDPE) container for solutions in methanol or DMSO).[10]
-
The container must have a secure, leak-proof lid. It must be kept closed at all times except when waste is being added.[10]
-
For sharps (needles, contaminated glassware), use a designated, puncture-proof sharps container.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[9]
-
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must, at a minimum, comply with EPA regulations and include:[6][10]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "O-Desmethyl Mebeverine Acid"
-
A clear indication of the hazards (e.g., "Toxic," "Handle with Care")
-
The accumulation start date.
-
-
Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6][10]
-
Final Disposal: Once the container is nearly full (90%), contact your institution's Environmental Health & Safety (EHS) office or approved hazardous waste contractor to schedule a pickup.[11] Do not pour chemical waste down the drain or place it in the regular trash.
Section 4: Emergency Procedures – Spill and Exposure Management
Preparedness is key to managing unexpected events safely.
Caption: Decision-Making Flowchart for Spill Response.
Spill Cleanup Protocol:
-
Assess the Situation: If a major spill occurs or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.
-
For Minor, Contained Spills:
-
Solid Spills: Avoid raising dust. Gently sweep the solid material into a container. If necessary, dampen the material slightly with a suitable solvent to prevent it from becoming airborne.
-
Solution Spills: Cover the spill with a non-combustible, inert absorbent material like diatomite or vermiculite.[3] Use non-sparking tools to collect the absorbed material and place it into your labeled hazardous waste container.[12]
-
-
Decontamination: Clean the spill area with alcohol or another suitable solvent, and place the cleaning materials into the waste container.[3]
-
Report: Inform your supervisor and document the spill according to your laboratory's procedures.
Personal Exposure First Aid:
These first aid measures are for immediate response. Always seek prompt medical attention after any chemical exposure.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3]
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen or perform CPR if necessary and qualified.[3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[3]
References
-
Title: O-Desmethyl Mebeverine Acid Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Managing Hazardous Chemical Waste in the Lab Source: American Laboratory URL: [Link]
-
Title: Chemical Waste Disposal Guidelines for Educational Facilities Source: MLI Environmental URL: [Link]
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]
-
Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Chemical Waste Disposal Standard Operating Procedure Source: National University of Singapore, Yong Loo Lin School of Medicine URL: [Link]
-
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
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Title: Hazardous Waste Compliance In Health Care Settings Source: Pharmacy and Therapeutics, National Institutes of Health URL: [Link]
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Personal protective equipment for handling O-Desmethyl Mebeverine Acid Methyl Ester
Advanced Safety and Operational Guide: Handling O-Desmethyl Mebeverine Acid Methyl Ester
As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredient (API) impurities not just as a regulatory requirement, but as a rigorous scientific discipline. O-Desmethyl Mebeverine Acid Methyl Ester is a critical reference standard and metabolite profiled during the synthesis, degradation analysis, and pharmacokinetic evaluation of the musculotropic antispasmodic drug, mebeverine[1].
Because it is a structurally modified ester of the mebeverine backbone, this compound presents specific physicochemical handling challenges that require precise logistical and safety protocols.
Toxicological Causality and Hazard Assessment
Understanding the molecular behavior of O-Desmethyl Mebeverine Acid Methyl Ester is the foundation of our safety strategy. We do not just wear PPE; we engineer a barrier against specific chemical vectors.
-
Aerosolization Risk & Inhalation Toxicity: As a lyophilized powder or crystalline solid, this compound is highly susceptible to electrostatic charging. When manipulated with standard metal spatulas, electrostatic repulsion can cause micro-particulate aerosolization, leading to inadvertent inhalation[1].
-
Dermal Sensitization (H317) & Eye Irritation (H319): The ester functional group, combined with the lipophilic nature of the molecule, allows it to partition effectively into the stratum corneum and mucosal membranes. Repeated exposure without adequate barrier protection triggers immune-mediated contact dermatitis and severe ocular irritation[2].
-
Combustibility (Storage Class 11): The powder presents a localized fire hazard if exposed to static discharge in the presence of flammable solvents (e.g., methanol) during the dissolution phase[3].
Strategic Personal Protective Equipment (PPE) Matrix
To mitigate the physicochemical risks outlined above, the following PPE matrix must be strictly adhered to. This selection is based on the compound's specific hazard codes (H302, H315, H317)[2][3].
| PPE Category | Technical Specification | Causality / Justification | Replacement / Maintenance Protocol |
| Hand Protection | Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant) | Nitrile provides superior resistance to both the lipophilic API impurity and the polar aprotic solvents (e.g., DMSO) used for dissolution. | Double-glove. Replace outer glove every 2 hours or immediately upon suspected micro-contamination. |
| Eye Protection | ANSI Z87.1 tight-fitting chemical safety goggles | Prevents ocular deposition of aerosolized micro-particles, which cause severe irritation. | Reusable. Must be decontaminated with 70% IPA post-operation. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator | Mitigates inhalation toxicity if the compound is handled outside of primary containment (e.g., during a spill)[2]. | Single-use. Discard in hazardous waste after the handling session. |
| Body Protection | Flame-resistant, impervious laboratory coat with knit cuffs | Protects against the combustible nature of the solid and prevents dermal sensitization[3]. | Launder weekly via specialized hazardous material laundry service; do not wash at home. |
Operational Workflow: Micro-Analytical Weighing and Dissolution
Self-Validating Protocol: This procedure ensures that any deviation in containment or mass transfer is immediately detectable, preventing downstream contamination.
Step 1: Containment Preparation
-
Activate the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood. Allow the blower to run for 15 minutes to establish a laminar air curtain.
-
Wipe down the stainless-steel work surface with 70% Isopropyl Alcohol (IPA) to neutralize residual static charges.
Step 2: Electrostatic Mitigation and Weighing
-
Place an anti-static U-electrode (ionizer) next to the micro-analytical balance.
-
Tare a conductive weighing boat (e.g., aluminum) to prevent static cling.
-
Using a PTFE-coated or ceramic micro-spatula, carefully transfer the O-Desmethyl Mebeverine Acid Methyl Ester into the weighing boat.
-
Validation Check: After transferring the required mass, remove the weighing boat and close the draft shield. The balance must return to exactly 0.0000 g. If it registers a positive mass, a micro-spill has occurred on the pan, requiring immediate decontamination.
Step 3: In-Situ Dissolution
-
Do not transport the dry powder across the laboratory. Dissolve the standard directly within the BSC to prevent transit spills.
-
Introduce the primary solvent (typically DMSO or Methanol) slowly down the side of the weighing vessel to prevent powder dispersion[1].
-
Seal the primary vessel tightly before removing it from the BSC.
Operational workflow for safely handling O-Desmethyl Mebeverine Acid Methyl Ester.
Emergency Spill Response and Disposal Plan
In the event of a powder spill outside of the BSC, standard dry-sweeping will exacerbate aerosolization and must be strictly avoided. Follow this chemically logical containment strategy:
Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity (minimum 5-meter radius) and allow laboratory HVAC systems to clear airborne particulates for 10 minutes[1].
-
Liquid Binding: Lightly mist the spilled powder with a low-velocity spray of 70% IPA or water. This binds the loose particulates into a heavy slurry, instantly neutralizing the inhalation and dust hazard[4].
-
Absorption: Cover the slurry with a universal chemical absorbent pad or diatomaceous earth.
-
Collection: Use a disposable plastic scoop to collect the saturated absorbent. Place it into a high-density polyethylene (HDPE) hazardous waste container.
-
Surface Decontamination: Scrub the spill area with a detergent solution, followed by a final wipe with methanol to dissolve any remaining lipophilic ester residue.
-
Validation Check: After decontamination, wipe the area with a dry cleanroom swab. If the swab shows any discoloration or if UV fluorescence indicates residual organic material, repeat the methanol scrub.
Waste Segregation and Disposal: O-Desmethyl Mebeverine Acid Methyl Ester and its contaminated consumables (gloves, wipes, spatulas) must never be flushed down aqueous drains or disposed of in standard biohazard bags[1].
-
Classification: Label explicitly as "Toxic Organic Solid Waste - Contains Pharmaceutical Impurities."
-
Destruction: The only acceptable and regulatory-compliant disposal method is high-temperature incineration equipped with an afterburner and scrubber, managed by a licensed hazardous waste contractor[4].
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
